Mifepristone methochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
109345-60-0 |
|---|---|
Molecular Formula |
C30H38ClNO2 |
Molecular Weight |
480.1 g/mol |
IUPAC Name |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
InChI Key |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
Isomeric SMILES |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Synonyms |
mifepristone methochloride RU 486 methochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mifepristone Methochloride (CAS 109345-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mifepristone Methochloride (CAS 109345-60-0), a water-soluble quaternary ammonium derivative of mifepristone. Due to the limited availability of specific data for this compound, this document extensively covers the well-documented properties of its parent compound, mifepristone (RU-486), as a foundation for understanding its likely mechanism of action and potential applications. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist with established clinical use. This guide details its mechanism of action, associated signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and steroid receptor modulation.
Introduction to Mifepristone and this compound
Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonistic effects on both progesterone and glucocorticoid receptors.[1][2] It is widely recognized for its use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[1]
This compound is a quaternary ammonium salt derivative of mifepristone. This modification results in a water-soluble formulation, which was primarily developed to enhance its ocular penetration.[3] While this compound shares the same core pharmacophore as mifepristone and is expected to exhibit similar antagonist activity at progesterone and glucocorticoid receptors, specific and detailed experimental data for this derivative are limited in publicly available literature. Therefore, this guide will focus on the extensive data available for mifepristone to provide a robust understanding of the compound class.
Physicochemical Properties
A summary of the key physicochemical properties of mifepristone is provided below. The addition of the methochloride group to form this compound increases its polarity and water solubility.
| Property | Value (for Mifepristone) | Reference |
| CAS Number | 84371-65-3 | |
| Molecular Formula | C29H35NO2 | [4] |
| Molecular Weight | 429.60 g/mol | [4] |
| Melting Point | 194 °C | [4] |
| Boiling Point | 629 °C | [4] |
| Solubility | Soluble in 100% ethanol |
Mechanism of Action
Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]
-
Progesterone Receptor (PR) Antagonism: Mifepristone binds to the PR with high affinity, preventing the natural ligand, progesterone, from binding and initiating its downstream signaling cascades.[5] This blockade of progesterone's effects is the basis for its use in terminating pregnancy, as progesterone is essential for establishing and maintaining the uterine lining.[6]
-
Glucocorticoid Receptor (GR) Antagonism: Mifepristone also acts as a potent antagonist at the GR, blocking the effects of cortisol.[7] This property is utilized in the treatment of conditions characterized by excess cortisol, such as Cushing's syndrome.[1]
Signaling Pathways
The antagonism of PR and GR by mifepristone impacts several downstream signaling pathways.
Progesterone, upon binding to its receptor, initiates a cascade of events leading to the regulation of gene expression. Mifepristone's blockade of the PR disrupts these processes.
Figure 1: Progesterone Receptor Signaling Pathway.
Similarly, mifepristone competitively inhibits the binding of cortisol to the GR, thereby modulating glucocorticoid-responsive gene expression.
Figure 2: Glucocorticoid Receptor Signaling Pathway.
Recent studies have indicated that mifepristone's therapeutic effect in uterine leiomyomas may also involve the modulation of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[8][9] Mifepristone has been shown to inhibit the IGF-1 signaling cascade, which is implicated in the growth and proliferation of leiomyoma cells.[8][9]
Figure 3: Mifepristone's effect on IGF-1 Signaling.
Quantitative Data
The following tables summarize key quantitative data for mifepristone.
Table 1: Receptor Binding Affinity of Mifepristone
| Receptor | Ligand | Relative Binding Affinity (%) | IC50 (nM) | Reference |
| Progesterone Receptor | Progesterone | 100 | - | [4] |
| Mifepristone | >200 | 0.2 | [4][10] | |
| Glucocorticoid Receptor | Dexamethasone | 100 | - | [4] |
| Mifepristone | >300 | 2.6 | [4][10] | |
| Androgen Receptor | Testosterone | 100 | - | [4] |
| Mifepristone | <33 | 10 | [4] |
Table 2: Pharmacokinetic Parameters of Mifepristone
| Parameter | Value | Reference |
| Bioavailability | ~69% | [4] |
| Protein Binding | ~98% | [4] |
| Metabolism | Hepatic (CYP3A4) | [4] |
| Elimination Half-life | 18 - 90 hours | [4] |
| Excretion | Feces (83%), Urine (9%) | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving mifepristone are outlined below.
Synthesis of Mifepristone
The synthesis of mifepristone is a multi-step process typically starting from a steroid precursor. A general synthetic workflow is described.[11]
Figure 4: General Synthesis Workflow for Mifepristone.
Detailed Protocol Outline:
-
Selective Protection: The 3-keto group of 4,9-estradiene-3,17-dione is selectively protected.
-
Epoxidation: The protected intermediate undergoes epoxidation.
-
Grignard Reaction: A Grignard reagent is used to introduce the dimethylaminophenyl group at the 11β position.
-
Hydrolysis and Dehydration: The protecting group is removed, and dehydration yields mifepristone.
Note: Specific reagents and reaction conditions can be found in the cited literature.[11][12]
Receptor Binding Assay
A radioreceptor assay can be employed to determine the binding affinity of mifepristone and its derivatives to the progesterone receptor.
Protocol Outline:
-
Preparation of Receptor Source: A tissue homogenate rich in progesterone receptors (e.g., uterine tissue) is prepared.
-
Incubation: The receptor preparation is incubated with a radiolabeled progesterone ligand (e.g., [3H]-progesterone) and varying concentrations of the unlabeled competitor (mifepristone or this compound).
-
Separation of Bound and Free Ligand: Techniques such as filtration or centrifugation are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Note: For a detailed protocol, refer to relevant pharmacological literature.[13]
Cell Viability Assay (MTT Assay)
The effect of mifepristone on the viability of cell lines, such as uterine leiomyoma cells, can be assessed using an MTT assay.[9]
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of mifepristone for a defined period.
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells.
Applications and Future Directions
Mifepristone has established applications in gynecology and endocrinology. The development of this compound as a water-soluble derivative opens up possibilities for novel formulations and delivery routes, particularly for topical applications such as in ophthalmology.[3] Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in various disease models.
Conclusion
Mifepristone is a well-characterized progesterone and glucocorticoid receptor antagonist with significant clinical utility. This compound, as a water-soluble derivative, holds promise for expanded applications. This technical guide, by consolidating the extensive knowledge on mifepristone, provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound. Future studies focusing specifically on the methochloride derivative are crucial to fully elucidate its unique properties and therapeutic advantages.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mifepristone - Wikipedia [en.wikipedia.org]
- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of RU-486 [chm.bris.ac.uk]
- 12. scispace.com [scispace.com]
- 13. Determination of RU486 (mifepristone) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mifepristone Methochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on mifepristone and its potential methochloride derivative. Mifepristone methochloride is a research compound, and specific data on its synthesis, pharmacokinetics, and toxicology are not widely available in published literature. The information presented herein is intended for research and development purposes only.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antagonism of the progesterone and glucocorticoid receptors.[1][2] This dual activity has led to its clinical use in medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[3] this compound is a quaternary ammonium derivative of mifepristone. The permanent positive charge conferred by the quaternization of the dimethylamino group is expected to significantly alter its physicochemical properties, primarily increasing its water solubility and potentially modifying its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core scientific and technical aspects of mifepristone and its methochloride derivative, drawing from existing literature on mifepristone and related compounds.
Chemical and Physical Properties
Mifepristone is a lipophilic molecule, a characteristic that influences its absorption and distribution. In contrast, this compound, as a quaternary ammonium salt, is anticipated to be significantly more water-soluble.
| Property | Mifepristone | This compound (Predicted) |
| Chemical Name | 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one | [11β-[4-(Trimethylammonio)phenyl]-17β-hydroxy-17α-(1-propynyl)estra-4,9-dien-3-one] chloride |
| Molecular Formula | C₂₉H₃₅NO₂ | C₃₀H₃₈ClNO₂ |
| Molecular Weight | 429.60 g/mol | 480.09 g/mol |
| Solubility | Soluble in ethanol and DMSO | Expected to be soluble in water and polar organic solvents |
| Appearance | Light yellow crystalline powder | Likely a crystalline solid |
Synthesis
Synthesis of Mifepristone
The synthesis of mifepristone is a multi-step process that has been well-documented.[4][5] A common route starts from estrone and involves several key transformations, including the introduction of the 11β-aryl group and the 17α-propynyl side chain.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic pathway for Mifepristone.
Synthesis of this compound
-
Dissolution: Dissolve mifepristone in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a pressure-rated reaction vessel.
-
Reaction with Methylating Agent: Cool the solution and introduce a stoichiometric excess of methyl chloride. The reaction vessel is then sealed.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess methyl chloride is carefully vented. The resulting precipitate of this compound can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Caption: Hypothetical workflow for the synthesis of this compound.
Mechanism of Action
Mifepristone exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] this compound is expected to retain this fundamental mechanism of action, although its altered physicochemical properties may influence its receptor binding affinity and cellular uptake.
Progesterone Receptor Antagonism
Mifepristone binds to the PR with high affinity, often greater than that of progesterone itself. This binding prevents the receptor from adopting the conformation necessary for the binding of coactivators, thereby inhibiting the transcription of progesterone-responsive genes. This leads to the breakdown of the uterine lining and cervical softening.
Glucocorticoid Receptor Antagonism
At higher concentrations, mifepristone is a potent antagonist of the GR.[7][8] It competes with cortisol for binding to the GR, thereby blocking the physiological effects of glucocorticoids. This action is the basis for its use in treating the hyperglycemia associated with Cushing's syndrome.
Caption: Signaling pathway of Mifepristone at the receptor level.
Pharmacokinetics
The pharmacokinetic profile of mifepristone has been extensively studied.[2] Limited information is available for this compound, but predictions can be made based on the properties of quaternary ammonium compounds.
| Parameter | Mifepristone | This compound (Predicted) |
| Absorption | Well absorbed orally, but subject to first-pass metabolism | Poor oral absorption due to permanent charge. May require parenteral administration. |
| Distribution | Highly protein-bound (~98%) | Lower protein binding and restricted distribution across biological membranes like the blood-brain barrier. |
| Metabolism | Primarily metabolized in the liver by CYP3A4 | Expected to have limited metabolism. |
| Excretion | Mainly excreted in the feces | Primarily excreted unchanged in the urine. |
Quantitative Data
Quantitative data for mifepristone's receptor binding and biological activity are available. Specific data for this compound are not currently published.
| Parameter | Receptor | Value (Mifepristone) | Reference |
| IC₅₀ | Progesterone Receptor | 0.2 nM | [9] |
| IC₅₀ | Glucocorticoid Receptor | 2.6 nM | [9] |
| IC₅₀ | Ovarian Cancer Cells (SK-OV-3) | 6.25 µM | [10] |
| IC₅₀ | Ovarian Cancer Cells (OV2008) | 6.91 µM | [10] |
| IC₅₀ | T-cell viability | 32.5 µM | [11] |
Experimental Protocols
Detailed experimental protocols for mifepristone are available in the literature. The following provides an overview of key methodologies that would be applicable to the study of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the progesterone and glucocorticoid receptors.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified receptors from a suitable source (e.g., cells overexpressing the human PR or GR).
-
Radioligand Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
In Vivo Animal Study for Progesterone Antagonism
Objective: To evaluate the in vivo efficacy of this compound as a progesterone antagonist.
Methodology:
-
Animal Model: Use a suitable animal model, such as pregnant rats or mice.[1]
-
Drug Administration: Administer this compound via an appropriate route (likely parenteral) at various doses to pregnant animals during a critical period of gestation. A control group should receive the vehicle.
-
Observation: Monitor the animals for signs of pregnancy termination, such as vaginal bleeding and expulsion of fetuses.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and examine the uterine contents to determine the number of implantation sites, resorptions, and viable fetuses.
-
Data Analysis: Calculate the percentage of pregnancy termination at each dose and determine the effective dose (ED₅₀).
Caption: Experimental workflow for the evaluation of this compound.
Analytical Methods
The quantification of mifepristone and its metabolites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[13] For this compound, as a quaternary ammonium compound, established analytical methods for this class of compounds can be adapted.
Quantification by LC-MS/MS
Principle: This method offers high sensitivity and specificity for the quantification of quaternary ammonium compounds in biological matrices.
Protocol Outline:
-
Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, urine) using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Separate the analyte from other matrix components using a reversed-phase HPLC column with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with a gradient elution.
-
Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions.
-
Quantification: Use a calibration curve prepared with known concentrations of the analyte in the same biological matrix to quantify the amount of this compound in the unknown samples.[14]
Conclusion
This compound represents a potentially valuable research tool and therapeutic candidate due to its expected enhanced water solubility compared to its parent compound, mifepristone. While its fundamental mechanism of action as a progesterone and glucocorticoid receptor antagonist is likely conserved, its pharmacokinetic profile is predicted to be significantly different. This guide has provided a comprehensive overview based on the extensive knowledge of mifepristone and the general characteristics of quaternary ammonium compounds. Further dedicated research is imperative to fully elucidate the specific synthesis, pharmacology, and toxicology of this compound to unlock its full potential in drug development and scientific investigation.
References
- 1. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of RU-486 [chm.bris.ac.uk]
- 5. scispace.com [scispace.com]
- 6. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [patents.google.com]
- 7. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Mifepristone (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]
- 10. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. aesan.gob.es [aesan.gob.es]
- 14. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mifepristone Methochloride: A Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone, also known as RU-486, is a synthetic steroid that acts as a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] Its methochloride salt, mifepristone methochloride, is a water-soluble formulation developed to enhance properties such as ocular penetration.[4] This guide provides a comprehensive technical overview of mifepristone's mechanism of action, pharmacological properties, and relevant experimental protocols, with a focus on its function as a progesterone receptor antagonist. While the available literature primarily focuses on mifepristone, the fundamental antagonistic properties are shared with its methochloride salt.
Mechanism of Action
Mifepristone exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][3]
-
Progesterone Receptor Antagonism: In the presence of progesterone, mifepristone acts as a competitive antagonist, binding to the progesterone receptor with high affinity.[2][5] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of progesterone-responsive genes.[6] This blockade of progesterone's effects leads to the breakdown of the uterine lining, making it unable to sustain a pregnancy.
-
Glucocorticoid Receptor Antagonism: Mifepristone also binds with high affinity to the glucocorticoid receptor, blocking the action of cortisol.[1][3] This property is utilized in the treatment of Cushing's syndrome.[1][3]
The molecular mechanism of antagonism involves mifepristone binding to the ligand-binding domain of the receptor, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Instead, it may promote the recruitment of corepressors.[6][7]
Signaling Pathway
The following diagram illustrates the antagonistic effect of mifepristone on the progesterone receptor signaling pathway.
Caption: Progesterone vs. Mifepristone action on the Progesterone Receptor pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for mifepristone. Data for this compound is limited; therefore, the provided data pertains to mifepristone unless otherwise specified.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Species | Reference |
| IC₅₀ | Progesterone Receptor (PR) | 0.2 nM | In vitro | [8] |
| Glucocorticoid Receptor (GR) | 2.6 nM | In vitro | [8] | |
| Relative Binding Affinity | Progesterone Receptor (PR) | >2x that of progesterone | Human | [2] |
| Glucocorticoid Receptor (GR) | >3x that of dexamethasone | Human | [2] | |
| Androgen Receptor (AR) | <1/3 that of testosterone | Human | [2] |
Table 2: Pharmacokinetic Properties of Mifepristone
| Parameter | Value | Unit | Condition | Reference |
| Bioavailability | ~70% (oral) | % | - | [9][10] |
| Peak Plasma Concentration (Cmax) | 1.9 ± 0.8 | µmol/L | 50 mg oral dose | [9][10][11] |
| 3.8 ± 0.9 | µmol/L | 200 mg oral dose | [9][10][11] | |
| 5.3 ± 1.3 | µmol/L | 600 mg oral dose | [9][10][11] | |
| Time to Peak (Tmax) | 90 | minutes | - | [3] |
| Protein Binding | ~98% | % | - | [2][3] |
| Volume of Distribution (Vd) | 1.47 | L/kg | - | [9][10][11] |
| Elimination Half-life (t½) | 18 (more rapid phase) | hours | - | [2] |
| up to 90 (including metabolites) | hours | - | [2] | |
| Metabolism | Hepatic (CYP3A4, CYP2C8, CYP2C9, CYP2B6) | - | - | [3] |
| Excretion | Feces (~83%), Urine (~9%) | % | - | [2] |
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Binding)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., mifepristone) to the progesterone receptor.
Objective: To quantify the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Materials:
-
Source of progesterone receptors (e.g., rabbit uterine cytosol, human breast cancer cell lines like T47D).
-
Radiolabeled progestin (e.g., [³H]R5020).
-
Test compound (mifepristone).
-
Unlabeled progestin (for non-specific binding determination).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and vials.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive progesterone receptor binding assay.
Procedure:
-
Preparation of Receptor: Homogenize the tissue (e.g., rabbit uterus) in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.
-
Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled progestin and varying concentrations of the test compound (mifepristone). Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled progestin).
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Clinical Trial Protocol for Medical Abortion
The following is a generalized protocol based on common clinical trial designs for mifepristone in combination with a prostaglandin analog for medical termination of pregnancy.[12][13][14][15][16]
Objective: To evaluate the efficacy and safety of mifepristone followed by misoprostol for the termination of early intrauterine pregnancy.
Study Design: Randomized, controlled clinical trial.
Inclusion Criteria:
-
Healthy individuals with an intrauterine pregnancy of a specified gestational age (e.g., up to 70 days).
-
Willingness to undergo a surgical abortion if the medical abortion fails.
-
Ability to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Confirmed or suspected ectopic pregnancy.
-
Presence of an intrauterine device (IUD).
-
Chronic adrenal failure or long-term corticosteroid therapy.
-
Hemorrhagic disorders or concurrent anticoagulant therapy.
-
Known allergy to mifepristone or misoprostol.
Treatment Regimen:
-
Day 1: Administration of a single oral dose of 200 mg mifepristone.[13][14][16]
-
Day 2-3 (24-48 hours later): Administration of 800 µg of misoprostol (buccally, vaginally, or sublingually).[13][14][16]
-
Follow-up (Day 7-14): Clinical examination, and/or ultrasound to confirm complete termination of the pregnancy.
Primary Outcome: Complete abortion without the need for surgical intervention.
Secondary Outcomes:
-
Incidence and severity of adverse events (e.g., bleeding, cramping, nausea).
-
Patient satisfaction and acceptability.
Synthesis
The chemical synthesis of mifepristone is a multi-step process typically starting from estrone. A general synthetic scheme involves:[1][17]
-
Selective protection of the 3-keto group of a 4,9-estradiene-3,17-dione precursor.
-
Epoxidation of the 5,10-double bond.
-
Grignard reaction with a p-(dimethylamino)phenyl magnesium bromide to introduce the 11β-aryl group.
-
Introduction of the 17α-propynyl group.
-
Hydrolysis and dehydration to yield mifepristone.
Conclusion
This compound, as a water-soluble derivative of mifepristone, functions as a potent progesterone and glucocorticoid receptor antagonist. Its primary mechanism involves competitive binding to these receptors, leading to the inhibition of hormone-dependent gene transcription. The extensive data available for mifepristone provides a strong foundation for understanding the pharmacological properties and clinical applications of its methochloride salt. Further research specifically on this compound would be beneficial to fully characterize its distinct pharmacokinetic and pharmacodynamic profile.
References
- 1. Synthesis of RU-486 [chm.bris.ac.uk]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. prochoice.org [prochoice.org]
- 14. caps.sogc.org [caps.sogc.org]
- 15. Mifepristone and misoprostol administered simultaneously versus 24 hours apart for abortion: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ipas.org [ipas.org]
- 17. scispace.com [scispace.com]
In-Depth Technical Guide on the Water Solubility of Mifepristone Methochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifepristone, a potent progesterone and glucocorticoid receptor antagonist, is notoriously characterized by its poor aqueous solubility, a significant hurdle in the development of various pharmaceutical formulations. To overcome this limitation, derivatives such as mifepristone methochloride have been synthesized. This technical guide provides a comprehensive overview of the water solubility of this compound. While specific quantitative solubility data for this compound remains proprietary and is not publicly available in peer-reviewed literature, this document synthesizes the available qualitative information, outlines the physicochemical rationale for its enhanced solubility, and provides detailed, adaptable experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and formulation of mifepristone and its derivatives.
Introduction to Mifepristone and the Challenge of Poor Solubility
Mifepristone is a synthetic steroid with the chemical formula C₂₉H₃₅NO₂.[1][2][3] It is widely recognized for its medical applications, primarily in medical abortion in combination with misoprostol and for the treatment of Cushing's syndrome.[1][2][4]
The therapeutic efficacy of a drug is often intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility in aqueous environments. Mifepristone is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low solubility and low permeability.[5] This poor water solubility presents significant challenges for formulation scientists, impacting dissolution rates and, consequently, absorption and overall bioavailability.[5]
This compound: A Water-Soluble Derivative
To address the solubility challenges of mifepristone, researchers have explored the synthesis of more soluble derivatives. One such derivative is this compound, a quaternary ammonium salt of mifepristone. The rationale behind this chemical modification lies in the introduction of a permanent positive charge, which significantly enhances the molecule's interaction with polar solvents like water.
While quantitative data on the exact water solubility of this compound is not readily found in public domain literature, it has been developed as a water-soluble formulation, particularly for applications such as ocular drug delivery where aqueous formulations are essential. This indicates a substantial improvement in water solubility compared to the parent compound.
Physicochemical Properties and Solubility Data
Mifepristone
The solubility of mifepristone in various solvents is well-documented, highlighting its lipophilic nature.
| Solvent | Solubility | Reference |
| Water | 474.8 µg/L (at 22.5 °C) | [6] |
| Methanol | Very soluble | [1][2][3] |
| Chloroform | Very soluble | [1][2][3] |
| Acetone | Very soluble | [1][2][3] |
| Hexane | Poorly soluble | [1][2][3] |
| Isopropyl ether | Poorly soluble | [1][2][3] |
| DMSO | ~30 mg/mL | [7] |
| Ethanol | ~20 mg/mL | [7] |
| DMF | ~30 mg/mL | [7] |
| DMF:PBS (pH 7.2) 1:4 | ~0.2 mg/mL | [7] |
This compound
As previously stated, specific quantitative water solubility data for this compound is not available in the reviewed literature. However, its development as a water-soluble formulation for ocular use strongly suggests a solubility orders of magnitude higher than that of mifepristone. The quaternary ammonium group fundamentally alters the molecule's polarity, making it amenable to dissolution in aqueous media.
Experimental Protocols for Solubility Determination
The following protocols are provided as a guide for researchers to determine the water solubility of this compound. These are generalized methods for quaternary ammonium compounds and should be optimized for the specific compound.
Isothermal Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Thermostatic water bath with shaker
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a thermostatic shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the water solubility.
Potentiometric Titration
This method can be used for ionizable compounds and can provide information about the solubility as a function of pH.
Materials:
-
This compound
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stirrer
Procedure:
-
Prepare a suspension of this compound in water.
-
Titrate the suspension with a standardized acid or base.
-
Record the pH of the solution as a function of the volume of titrant added.
-
The point at which the solid phase disappears corresponds to the formation of a saturated solution. The concentration at this point can be calculated from the stoichiometry of the reaction.
Visualizations
Logical Relationship Diagram
Caption: From Lipophilic Parent to Soluble Derivative.
Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
Conclusion
The development of this compound represents a significant step forward in overcoming the formulation challenges posed by the poor water solubility of the parent mifepristone molecule. While precise quantitative solubility data is not publicly available, the intended use of this derivative in aqueous formulations, such as for ocular delivery, confirms its enhanced solubility. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the aqueous solubility of this compound and other similar quaternary ammonium steroid derivatives. Further research and publication of the physicochemical properties of this compound would be of great benefit to the scientific and pharmaceutical development communities.
References
- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mifepristone - Wikipedia [en.wikipedia.org]
- 5. US11878025B2 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]
- 6. Mifepristone | 84371-65-3 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
In-Depth Technical Guide to the Synthesis of Water-Soluble Mifepristone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifepristone, a potent progesterone and glucocorticoid receptor antagonist, is characterized by its poor aqueous solubility, which presents challenges for certain pharmaceutical formulations and research applications. This technical guide provides a comprehensive overview of the synthesis of water-soluble derivatives of mifepristone, focusing on the generation of ester prodrugs. Detailed experimental protocols, quantitative solubility data, and visualization of relevant biological pathways are presented to facilitate research and development in this area.
Introduction
Mifepristone (RU-486) is a synthetic steroid with significant clinical utility.[1][2] However, its lipophilic nature leads to very low water solubility, a factor that can limit its formulation options and bioavailability.[3][4][5] The development of water-soluble derivatives and prodrugs is a key strategy to overcome these limitations, enabling the potential for parenteral formulations and improved dissolution characteristics. This guide focuses on the chemical synthesis of such derivatives, providing detailed methodologies for their preparation and characterization.
Table 1: Solubility of Mifepristone
| Solvent | Solubility | Reference |
| Water | Practically insoluble; ~7 µg/mL at pH 7.4 | [3] |
| Methanol | Very soluble | [3][6] |
| Chloroform | Very soluble | [3] |
| Acetone | Very soluble | [3] |
| Ethanol | Soluble | [7] |
| DMSO | Soluble | [4] |
Synthesis of Water-Soluble Mifepristone Derivatives
The primary strategy for increasing the water solubility of mifepristone through chemical modification involves the introduction of ionizable or highly polar functional groups. Esterification of the C-17β hydroxyl group is a common approach to create prodrugs with enhanced aqueous solubility.
Synthesis of Mifepristone-17β-hemisuccinate (RU 52562)
A notable water-soluble derivative of mifepristone is its 17β-hemisuccinate ester, designated as RU 52562.[8] This compound introduces a carboxylic acid moiety, which can be deprotonated to form a highly water-soluble carboxylate salt.
This protocol is based on established esterification methods for steroidal alcohols.
Materials:
-
Mifepristone
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mifepristone (1 equivalent) in anhydrous pyridine.
-
Addition of Reagent: Add succinic anhydride (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure mifepristone-17β-hemisuccinate.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC analysis.
General Workflow for Synthesis
The synthesis of mifepristone-17β-hemisuccinate follows a logical workflow from starting material to purified product.
Quantitative Data
Table 2: Expected Solubility Profile of Mifepristone Derivatives
| Compound | Modification | Expected Water Solubility (relative to Mifepristone) |
| Mifepristone | - | Very Low |
| Mifepristone-17β-hemisuccinate | C-17β ester with succinic acid | Moderately Increased (as free acid) |
| Mifepristone-17β-hemisuccinate Salt | C-17β ester with succinic acid, salt | Significantly Increased |
Biological Context: Signaling Pathways
Mifepristone exerts its biological effects primarily through the antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR). Understanding these signaling pathways is crucial for the development and application of its derivatives.
Progesterone Receptor (PR) Signaling
Progesterone, a steroid hormone, diffuses across the cell membrane and binds to its intracellular receptor, PR. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. Mifepristone competitively binds to the PR, preventing the binding of progesterone and subsequent downstream signaling.
Glucocorticoid Receptor (GR) Signaling
Similar to progesterone, glucocorticoids (like cortisol) are steroid hormones that signal through an intracellular receptor, the glucocorticoid receptor (GR). Upon ligand binding in the cytoplasm, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in metabolism, inflammation, and stress response. Mifepristone also acts as a competitive antagonist at the GR, blocking the effects of glucocorticoids.
Conclusion
The synthesis of water-soluble derivatives of mifepristone, such as the hemisuccinate ester, represents a viable strategy to overcome the solubility limitations of the parent compound. The provided experimental framework for the synthesis of mifepristone-17β-hemisuccinate offers a starting point for researchers to produce this and similar derivatives for further investigation. The enhanced water solubility of these compounds is expected to open new avenues for formulation development and preclinical research, ultimately expanding the therapeutic potential of this important molecule. Further studies are warranted to fully characterize the physicochemical properties and biological activity of these water-soluble derivatives.
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN101455671A - Mifepristone medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scispace.com [scispace.com]
Ocular Penetration of Mifepristone Methochloride: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mifepristone, a potent glucocorticoid and progesterone receptor antagonist, has been a subject of interest for various therapeutic applications beyond its well-known systemic uses. Its potential for ophthalmic application, particularly in glaucoma management, has been explored, leading to the synthesis of derivatives such as Mifepristone methochloride to enhance aqueous solubility for topical formulations. This technical whitepaper provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the ocular penetration of this compound. It details the theoretical rationale for its development, summarizes the key experimental findings, and outlines the established methodologies for evaluating the ocular pharmacokinetics of such compounds. Due to a notable scarcity of published quantitative data on the ocular penetration of this compound, this guide also serves as a framework for future research, detailing the requisite experimental protocols and analytical methods.
Introduction: The Rationale for Ocular Glucocorticoid Receptor Antagonism
Glucocorticoids are known to be involved in the regulation of intraocular pressure (IOP). Prolonged use of topical corticosteroids can lead to steroid-induced glaucoma, a condition characterized by increased IOP due to changes in the trabecular meshwork, the primary site of aqueous humor outflow. Mifepristone (also known as RU-486) acts as a competitive antagonist at the glucocorticoid receptor[1][2][3]. This mechanism of action suggests its potential to counteract the effects of endogenous or exogenous glucocorticoids in the eye and, consequently, to lower IOP.
Early studies demonstrated that topically applied Mifepristone could modestly lower IOP in rabbits[4][5]. However, the poor water solubility of Mifepristone presents a significant challenge for developing a stable and effective topical ophthalmic solution. To address this, a water-soluble derivative, this compound, was synthesized with the aim of improving its formulation properties and potentially enhancing its penetration into the eye.
Ocular Penetration and Pharmacodynamics of this compound: Published Findings
Research specifically investigating the ocular penetration of this compound is exceptionally limited. The seminal, and to date, only prominent study on this specific compound was conducted to evaluate its effect on intraocular pressure in rabbits.
In Vivo Efficacy Study in Rabbits
A study involving the topical application of a 1% solution of this compound to the eyes of normal rabbits was conducted to assess its IOP-lowering effect.
Key Findings:
-
The water-soluble methochloride derivative of Mifepristone did not produce a statistically significant reduction in intraocular pressure in the treated rabbits when compared to the control eyes receiving a vehicle.
-
The authors hypothesized that the ionic nature of the methochloride derivative, while improving water solubility, may have hindered its ability to bind effectively to the glucocorticoid receptors in the aqueous humor outflow channels. It was speculated that while corneal penetration might have been improved due to higher solubility, the charged molecule was unable to exert its pharmacological effect at the target site.
This study underscores a critical challenge in ophthalmic drug design: the balance between solubility for formulation and the physicochemical properties required for target engagement.
Contextual Data: Ocular Studies with Mifepristone (Parent Compound)
While data on the methochloride derivative is sparse, studies on the parent compound, Mifepristone, provide essential context for its potential as an ocular therapeutic.
Receptor Binding in Ocular Tissues
In vitro studies have confirmed that Mifepristone is a potent antagonist of glucocorticoid receptors in ocular tissues.
-
Iris-Ciliary Body: Mifepristone has been shown to block the specific binding of the glucocorticoid agonist triamcinolone acetonide to its receptors in cytosol isolated from rabbit iris-ciliary body tissue[6]. This binding was dose-dependent, and a 500-fold molar excess of Mifepristone completely inhibited the binding of the agonist[6]. This finding is significant as the ciliary body is involved in the production of aqueous humor, a key factor in IOP regulation.
Proposed Signaling Pathway for Glucocorticoid Receptor Antagonism in the Eye
The mechanism by which Mifepristone and its derivatives are expected to act in the eye involves the antagonism of the glucocorticoid receptor signaling pathway in the trabecular meshwork.
Caption: Proposed mechanism of glucocorticoid-induced IOP elevation and its antagonism by Mifepristone.
Standardized Experimental Protocols for Assessing Ocular Penetration
For researchers aiming to quantify the ocular penetration of this compound or similar compounds, a multi-tiered approach involving in vitro, ex vivo, and in vivo models is standard.
In Vitro Corneal Permeability Assessment
This method provides an initial screening of a drug's ability to cross the corneal barrier.
Protocol:
-
Cell Culture: Human corneal epithelial cells (HCE-T) are cultured on permeable membrane inserts (e.g., Transwell®) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay:
-
The cell culture insert is placed in a well containing a receiver solution (e.g., balanced salt solution).
-
A solution of this compound at a known concentration is added to the apical side (donor compartment).
-
Samples are taken from the basolateral side (receiver compartment) at various time points.
-
-
Quantification: The concentration of the drug in the receiver samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Caption: Workflow for in vitro corneal permeability assessment using a cell culture model.
Ex Vivo Corneal Permeation Study
This model uses excised animal corneas, providing a more complex barrier that includes the stroma and endothelium.
Protocol:
-
Tissue Preparation: Freshly excised corneas (e.g., from porcine or rabbit eyes obtained from an abattoir) are mounted in a vertical diffusion chamber (Franz cell), separating the donor and receiver compartments.
-
Permeation Study:
-
The donor chamber is filled with the this compound solution.
-
The receiver chamber is filled with a buffered solution and maintained at a constant temperature (e.g., 34°C).
-
The receiver solution is continuously stirred, and samples are collected at predetermined intervals.
-
-
Analysis: Drug concentration in the samples is quantified via HPLC-MS/MS.
-
Tissue Distribution: At the end of the experiment, the cornea can be dissected into its constituent layers (epithelium, stroma, endothelium) to determine the drug concentration in each tissue.
In Vivo Ocular Pharmacokinetic Study
This is the definitive method for understanding the absorption, distribution, and elimination of a drug in the eye.
Protocol:
-
Animal Model: Typically, New Zealand White rabbits are used due to their large eye size, which facilitates sample collection.
-
Drug Administration: A precise volume of the this compound formulation is instilled into the cul-de-sac of the rabbit's eye.
-
Sample Collection: At various time points post-instillation, animals are euthanized, and ocular tissues and fluids are collected. These include:
-
Tears
-
Cornea
-
Aqueous Humor
-
Iris-ciliary body
-
Vitreous Humor
-
Retina
-
-
Sample Processing: Tissues are weighed and homogenized. All samples undergo an extraction process to isolate the drug from the biological matrix.
-
Analytical Quantification: Drug concentrations in the tissue homogenates and ocular fluids are determined by a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Concentration-time profiles are generated for each tissue, and key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated.
Caption: General workflow for an in vivo ocular pharmacokinetic study in rabbits.
Analytical Methodology: Quantification of Mifepristone
A sensitive and specific analytical method is crucial for accurate pharmacokinetic studies.
Recommended Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Principle: This method separates the analyte from other molecules using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate Mifepristone from the biological matrix and concentrate the sample.
-
Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Validated methods for detecting Mifepristone in plasma and other tissues have been published and can be adapted for ocular samples[7][8][9].
Conclusion and Future Directions
The development of this compound as a potential topical ophthalmic agent was a logical step to overcome the formulation challenges of its parent compound. However, the available evidence suggests that this specific derivative may not be effective in lowering intraocular pressure, potentially due to its ionic nature interfering with receptor binding. There is a clear and significant gap in the scientific literature regarding the quantitative ocular penetration of this compound.
Future research should focus on:
-
Quantitative Penetration Studies: Conducting rigorous in vitro, ex vivo, and in vivo studies, as outlined in this whitepaper, to definitively determine the corneal permeability and ocular tissue distribution of this compound.
-
Structure-Activity Relationship: Investigating other non-ionic, water-soluble derivatives of Mifepristone to identify a compound that balances improved solubility with high receptor binding affinity.
-
Advanced Formulations: Exploring novel drug delivery systems, such as nano-suspensions or lipid-based carriers, to enhance the ocular bioavailability of Mifepristone itself, potentially circumventing the need for chemical modification.
A thorough understanding of the ocular pharmacokinetics of Mifepristone and its analogues is essential for the rational design of a glucocorticoid receptor antagonist for the treatment of glaucoma and other ocular pathologies.
References
- 1. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacokinetics - Experimentica [experimentica.com]
- 4. Topical dexamethasone lowers rabbit ocular tension, as does topical mifepristone (RU 486), a peripheral blocker of dexamethasone and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mifepristone on rabbit intraocular pressure in the presence and absence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone blocks specific glucocorticoid receptor binding in rabbit iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Mifepristone Methochloride in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone, a synthetic steroid, is a potent antagonist of both progesterone and glucocorticoid receptors.[1][2] Its derivative, mifepristone methochloride, was developed as a water-soluble formulation to enhance its penetration into ocular tissues. This modification makes it a compound of significant interest for topical ophthalmic applications. Research in ophthalmology has primarily focused on the parent compound, mifepristone, exploring its therapeutic potential in conditions such as uveal melanoma and central serous chorioretinopathy. These application notes and protocols provide a comprehensive overview of the current state of research, detailing experimental methodologies and key findings to support further investigation into the role of mifepristone and its derivatives in eye diseases.
Mechanism of Action
Mifepristone exerts its effects by competitively binding to progesterone and glucocorticoid receptors, thereby blocking the physiological effects of their respective ligands.[1][2]
-
In Uveal Melanoma: Studies have shown that the anticancer effects of mifepristone in uveal melanoma (UM) cell lines are independent of the classical nuclear progesterone receptor, which is often not expressed in these cells.[3][4][5] Instead, the mechanism is thought to involve antagonism of the glucocorticoid receptor (NR3C1) and non-classical, membrane-associated progesterone receptors such as Progestin and AdipoQ Receptor Family Member 8 (PAQR8) and Progesterone Receptor Membrane Component 1 and 2 (PGRMC1, PGRMC2).[3] Mifepristone treatment has been shown to downregulate the expression of these receptors in UM cells.[3] The cytostatic and cytotoxic effects are concentration-dependent, with lower concentrations leading to cell growth arrest and higher concentrations inducing cell death.[4][5]
-
In Central Serous Chorioretinopathy (CSCR): The pathogenesis of CSCR is linked to the over-action of glucocorticoids.[6] Mifepristone, acting as a glucocorticoid receptor antagonist, is being investigated as a therapeutic agent to counter these effects and promote the resolution of subretinal fluid.[6][7]
-
In Photoreceptor Survival: Glucocorticoids play a crucial role in photoreceptor survival.[8][9] Antagonism of the glucocorticoid receptor by mifepristone has been shown to induce photoreceptor cell death in animal models, suggesting that the use of glucocorticoid antagonists in the eye should be approached with caution.[8][10]
-
In Corneal Wound Healing: Glucocorticoids are known to delay corneal epithelial wound healing.[11] By blocking glucocorticoid receptors, mifepristone could potentially mitigate this effect, although direct experimental evidence for this compound in this context is limited.
Signaling Pathways
The signaling pathways affected by mifepristone in ophthalmic research are primarily linked to its receptor antagonism.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of mifepristone in ophthalmology research.
Table 1: In Vitro Efficacy of Mifepristone in Uveal Melanoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| MEL270, 92.1, MP41, MP46, OMM2.5 | CCK8 | 20 | Significant reduction in cell viability | [12] |
| MEL270, 92.1, MP41, MP46, OMM2.5 | CCK8 | 40 | Potent cytotoxicity | [4][12] |
| MEL270, 92.1, MP41, MP46, OMM2.5 | Trypan Blue Exclusion | 20 | Increased cell death | [12] |
| MEL270, 92.1, MP41, MP46, OMM2.5 | Trypan Blue Exclusion | 40 | Significant increase in cell death | [12] |
| MP41, MEL270, OMM2.5 | qPCR | 20 (IC50) | Downregulation of NR3C1, PAQR8, PGRMC1, PGRMC2 mRNA | [3] |
Table 2: Clinical Studies of Oral Mifepristone in Chronic Central Serous Chorioretinopathy
| Study | Number of Patients | Dosage | Duration | Key Outcomes | Reference |
| Nielsen et al. (2011) | 16 | 200 mg daily | 12 weeks | 7 subjects gained ≥5 letters of vision; 7 subjects had improved OCT findings | [6] |
| Goldberg (STOMP-CSC) | 29 | Not specified | Not specified | Significant reduction in retinal fluid (43 µg vs 15 µg in placebo); Increase in visual acuity (3.6 letters vs 0.7 letters in placebo) | [7] |
| ClinicalTrials.gov (NCT02354170) | 30 (planned) | 300 mg or 900 mg daily | 4 weeks | To assess efficacy and safety | [13] |
Experimental Protocols
Protocol 1: Assessment of Uveal Melanoma Cell Viability using CCK-8 Assay
This protocol is adapted from studies investigating the cytotoxic effects of mifepristone on uveal melanoma cell lines.[14][15]
Materials:
-
Uveal melanoma cell lines (e.g., MEL270, 92.1, MP41, MP46, OMM2.5)
-
Complete cell culture medium
-
96-well plates
-
Mifepristone stock solution (in DMSO or ethanol)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count uveal melanoma cells.
-
Seed 1.5 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.[14]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of mifepristone in complete culture medium to achieve final concentrations of 0, 5, 10, 20, and 40 µM.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective mifepristone concentrations.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells (0 µM mifepristone).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Receptor Expression
This protocol provides a general framework for assessing changes in gene expression of glucocorticoid and non-classical progesterone receptors in ocular cells following treatment with mifepristone.[3]
Materials:
-
Ocular cell lines (e.g., uveal melanoma cells)
-
6-well plates
-
Mifepristone stock solution
-
RNA extraction kit (e.g., RNeasy Plus Micro kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (NR3C1, PAQR8, PGRMC1, PGRMC2) and a reference gene (e.g., β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to desired confluency.
-
Treat cells with mifepristone at the desired concentration (e.g., IC50 value of 20 µM for 72 hours).[3] Include a vehicle-treated control group.
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]
-
Include a melt curve analysis to verify the specificity of the amplified products.[16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the mifepristone-treated samples relative to the vehicle-treated controls using the 2^-ΔΔCt method.
-
Conclusion and Future Directions
Mifepristone and its water-soluble derivative, this compound, represent promising avenues for research in ophthalmology. The existing data strongly supports their investigation in uveal melanoma and central serous chorioretinopathy. However, further research is warranted in other areas such as corneal wound healing and glaucoma, where glucocorticoid signaling plays a significant role. Future studies should focus on elucidating the detailed downstream signaling pathways activated by mifepristone's receptor antagonism in various ocular cell types. Moreover, formulation studies with this compound are crucial to optimize its delivery and efficacy for topical ophthalmic applications. The protocols and data presented here provide a solid foundation for researchers to build upon in their exploration of this multifaceted compound in the field of ophthalmology.
References
- 1. Mifepristone (RU 486) in the United States. What does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Anticancer effects of mifepristone on human uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral mifepristone for chronic central serous chorioretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lowvision.preventblindness.org [lowvision.preventblindness.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Mifepristone, a blocker of glucocorticoid receptors, promotes photoreceptor death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid action in human corneal epithelial cells establishes roles for corticosteroids in wound healing and barrier function of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Anticancer effects of mifepristone on human uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Permeability Assays for Mifepristone Methochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a competitive antagonist at the progesterone and glucocorticoid receptors.[1][2][3][4] It is primarily used for the medical termination of pregnancy and to manage hyperglycemia in patients with Cushing's syndrome.[1][2][3] Mifepristone methochloride is a quaternary ammonium salt derivative of mifepristone. The addition of the methochloride group is expected to increase its aqueous solubility, a common strategy in drug development. However, the permanent positive charge on the quaternary amine can significantly impact its ability to cross cell membranes, making cell permeability a critical parameter to evaluate.
This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays are crucial for predicting in vivo oral absorption and understanding the potential for active transport.
Physicochemical Properties of Mifepristone
Understanding the physicochemical properties of the parent compound, Mifepristone, is essential for designing and interpreting permeability assays. The properties of this compound are inferred based on its salt form.
| Property | Mifepristone | This compound (Predicted) | Reference |
| Molecular Formula | C₂₉H₃₅NO₂ | C₃₀H₃₈ClNO₂ | [5] |
| Molecular Weight | 429.59 g/mol | 480.08 g/mol | [6] |
| Water Solubility | Poorly soluble | Increased solubility | [3][5] |
| LogP | 5.33 | Lower than parent compound | [3] |
| Storage | Powder: -20°C; In solvent: -80°C | 2-8°C | [6][7] |
| Solvents | DMSO, Ethanol, Methanol, Chloroform | Water, DMSO, Ethanol | [5][6][7] |
Signaling Pathway: Mifepristone's Effect on Cell Permeability
While Mifepristone's primary mechanism involves blocking progesterone and glucocorticoid receptors[4], studies have shown that low doses can also increase cell permeability in human umbilical vein endothelial cells (HUVECs). This effect is mediated through the upregulation of Aquaporin-1 (AQP1) via the ERK MAPK signaling pathway.[8][9] This pathway provides a secondary mechanism by which the compound might influence its own transport or the transport of other molecules.
Caption: Mifepristone-induced cell permeability signaling pathway.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.[10] It is a high-throughput method ideal for early-stage screening to rank compounds based on their ability to diffuse across a lipid-infused artificial membrane. Given that this compound is a charged species, this assay will help determine its capacity for passive diffusion, which is expected to be low.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Materials:
-
This compound
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP)
-
Lecithin (phosphatidylcholine)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffer at pH 6.5
-
Dimethyl sulfoxide (DMSO)
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the artificial membrane solution: 1% (w/v) lecithin in dodecane.
-
Coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow it to impregnate for 5 minutes.
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the donor solution by diluting the 10 mM stock solution into a suitable buffer (e.g., pH 6.5 to simulate the upper intestine) to a final concentration of 10 µM. The final DMSO concentration should be ≤1%.
-
Add 150 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
After incubation, collect samples from both the donor and acceptor wells.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) in cm/s using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[11] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12][13] This model assesses not only passive diffusion but also active transport mechanisms (uptake and efflux).[12]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell plate system (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells onto polycarbonate membrane Transwell inserts at a density of approximately 2 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[14]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for your laboratory.
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Prepare a 10 µM dosing solution of this compound in HBSS.
-
For Apical-to-Basolateral (A→B) permeability: Add the dosing solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.
-
For Basolateral-to-Apical (B→A) permeability: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO₂.[11]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for each well.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.[11][13]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) * (1 / (A * C₀)) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables provide a framework for classifying permeability and interpreting results.
Table 1: Permeability Classification Based on Caco-2 Papp (A→B) Values
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1.0 | Low | < 30% |
| 1.0 - 10.0 | Moderate | 30% - 70% |
| > 10.0 | High | > 70% |
Table 2: Interpretation of Efflux Ratio (ER)
| Efflux Ratio (ER) | Interpretation |
| < 2.0 | No significant active efflux observed. |
| ≥ 2.0 | Compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP).[12] |
Table 3: Hypothetical Data Summary for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) |
| Atenolol (Control) | A → B | 0.5 | - | 98% |
| Propranolol (Control) | A → B | 25.0 | - | 95% |
| Digoxin (Control) | A → B | 1.2 | 8.5 | 92% |
| Digoxin (Control) | B → A | 10.2 | 93% | |
| This compound | A → B | 0.8 | 4.5 | 96% |
| This compound | B → A | 3.6 | 97% |
In this hypothetical example, this compound would be classified as a low-permeability compound that is a substrate for active efflux.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mifepristone (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]
- 7. Mifepristone CAS#: 84371-65-3 [m.chemicalbook.com]
- 8. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 11. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. enamine.net [enamine.net]
- 14. pharmaron.com [pharmaron.com]
Application Notes and Protocols: Preparation of Mifepristone Methochloride Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mifepristone, a synthetic steroid, is a potent progesterone and glucocorticoid receptor antagonist.[1][[“]][3][4] Its utility in research and clinical settings is often hampered by its poor aqueous solubility.[5][6][7] The methochloride salt of mifepristone is expected to exhibit improved solubility in aqueous media, facilitating its use in various experimental paradigms. This document provides detailed protocols for the preparation and stability assessment of Mifepristone methochloride aqueous solutions intended for research purposes. Additionally, it outlines the key signaling pathways affected by mifepristone.
Physicochemical Properties and Solubility
While specific experimental data for this compound is limited, the properties of the parent compound, Mifepristone (RU-486), are well-documented. The addition of the methochloride group is anticipated to increase hydrophilicity.
Table 1: Physicochemical Properties of Mifepristone and this compound
| Property | Mifepristone | This compound | Reference |
| Synonym | RU-486 | - | [8] |
| Chemical Formula | C₂₉H₃₅NO₂ | C₃₀H₃₈ClNO₂ | [8][9] |
| Molecular Weight | 429.6 g/mol | 479.09 g/mol | [6][7] |
| Appearance | Yellow powder | - | [6][7] |
| Storage Temperature | -20°C (as solid) | -20°C | [8][9] |
Table 2: Solubility Profile of Mifepristone
| Solvent | Solubility | Reference |
| Water | Poorly soluble / Insoluble | [3][5][10] |
| Methanol | Very soluble | [5][6] |
| Chloroform | Very soluble | [5][6] |
| Acetone | Very soluble | [5][6] |
| Ethanol | ~20 mg/mL | [8][11] |
| DMSO | ~30 mg/mL to 85 mg/mL | [8][10] |
| DMF | ~30 mg/mL | [8] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL (via dilution) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
This protocol provides two approaches. Method A should be attempted first, as it is the simplest. Method B is an alternative if the desired concentration is not achieved with Method A.
Materials and Equipment:
-
This compound powder
-
Sterile, deionized or distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
Workflow for Aqueous Solution Preparation
Caption: Workflow for preparing this compound aqueous solution.
Method A: Direct Dissolution in Aqueous Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of the aqueous solvent (e.g., sterile water or PBS) to achieve the target concentration.
-
Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes. If necessary, use a magnetic stirrer at room temperature.
-
Observation: Visually inspect the solution for any undissolved particulate matter. If the compound is fully dissolved, proceed to step 5. If not, Method B may be required.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the solution at the recommended temperature. For mifepristone, aqueous solutions are not recommended for storage for more than one day.[8] The stability of the methochloride salt solution should be experimentally determined (see Protocol 2).
Method B: Co-Solvent Method (if direct dissolution fails)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of DMSO to the powder (e.g., 50-100 µL) and vortex until the solid is completely dissolved.
-
Dilution: While vigorously vortexing or stirring, slowly add the aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate until the final desired volume is reached. Note: The final concentration of DMSO should be kept as low as possible (ideally <0.5%) to avoid solvent effects in biological assays.
-
Observation: Observe the solution carefully during dilution. If the solution becomes cloudy or a precipitate forms, the solubility limit in that co-solvent mixture has been exceeded.
-
Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter.
-
Storage: Store appropriately and use promptly. Always run a vehicle control (DMSO + buffer) in experiments.
Protocol 2: Assessment of Aqueous Solution Stability by UV-Vis Spectroscopy
This protocol provides a basic method to assess the stability of the prepared solution over a time course.
Materials and Equipment:
-
Prepared this compound aqueous solution
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes
-
The same aqueous solvent used for preparation (as a blank)
Procedure:
-
Initial Measurement (T=0):
-
Set the spectrophotometer to scan a UV wavelength range (e.g., 220-400 nm) to identify the absorbance maximum (λmax) of Mifepristone. Mifepristone has known λmax values around 261 and 303 nm.[8]
-
Blank the spectrophotometer with the aqueous solvent.
-
Measure the full spectrum absorbance of the freshly prepared solution. Record the absorbance value at λmax.
-
-
Incubation: Store the remaining solution under desired conditions (e.g., 4°C, room temperature).
-
Time-Point Measurements: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stored solution.
-
Analysis:
-
Allow the aliquot to return to room temperature.
-
Blank the spectrophotometer again.
-
Measure the absorbance at the pre-determined λmax.
-
-
Data Interpretation: A significant decrease in absorbance at λmax over time suggests degradation or precipitation of the compound. The solution is generally considered stable if the absorbance remains within ~90-95% of the initial reading.
Mechanism of Action: Signaling Pathway
Mifepristone exerts its biological effects primarily by acting as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][[“]][12] This antagonism blocks the downstream signaling cascades normally initiated by progesterone and cortisol.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mifepristone CAS#: 84371-65-3 [m.chemicalbook.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Glucocorticoid Receptor Blockade in the Retina with Mifepristone Methochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory agents widely used in ophthalmology to treat various ocular diseases.[1][2] Their effects are mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous target genes.[1][3] In the retina, GRs are predominantly expressed in Müller glial cells.[3][4][5] Activation of GR signaling in these cells can be neuroprotective to retinal neurons by suppressing microglial reactivity and inflammation.[6] However, the role of glucocorticoid signaling in retinal health is complex, with some studies indicating that GR blockade could be detrimental. For instance, systemic administration of mifepristone, a GR antagonist, has been shown to induce photoreceptor apoptosis in mice.[7][8] This highlights the need for further investigation into the specific effects of GR modulation on different retinal cell types.
Mifepristone methochloride, a quaternary ammonium derivative of mifepristone, is a specific GR antagonist. Its chemical structure suggests it may have altered solubility and permeability properties compared to mifepristone, potentially making it suitable for localized delivery to the eye, such as through intravitreal injection. This could, in theory, allow for targeted GR blockade in the retina while minimizing systemic side effects.
These application notes provide a summary of the current understanding of GR signaling in the retina and propose hypothetical protocols for investigating the potential of this compound as a tool for studying glucocorticoid receptor blockade in retinal ganglion cells (RGCs). It is crucial to note that the proposed experiments are exploratory in nature, as there is currently a lack of direct research on the effects of this compound in the retina.
Data Presentation
The following table summarizes the quantitative data from a preclinical study investigating the effects of a single injection of mifepristone on photoreceptor survival and associated molecular markers in the mouse retina. This data underscores the potential for detrimental effects of systemic GR blockade on certain retinal cell populations.
| Treatment Group | Outcome Measure | Time Point | Result | Statistical Significance |
| Mifepristone | Rhodopsin (RHO) protein levels | 7 days | Decreased | P < 0.001 (vs. DEX or VHC) |
| Dexamethasone (DEX) + Mifepristone (D+M) | Rhodopsin (RHO) protein levels | 7 days | Decreased, but higher than MFP alone | P < 0.001 (vs. DEX or VHC); P < 0.01 (vs. MFP) |
| Mifepristone | Bcl-XL immunoreactivity | Not specified | Completely disappeared | Not specified |
| Dexamethasone (DEX) | Bcl-XL immunoreactivity | Not specified | Increased | Not specified |
Source: Cubilla et al., Invest. Ophthalmol. Vis. Sci. 2013;54(1):313-322.[8]
Signaling Pathways
The following diagram illustrates the generalized signaling pathway of the glucocorticoid receptor in retinal cells.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Retinal Ganglion Cell Survival
Objective: To determine the effect of this compound on the survival of primary retinal ganglion cells (RGCs) or a relevant RGC line (e.g., RGC-5) under conditions of oxidative stress.
Materials:
-
Primary retinal ganglion cells or RGC-5 cell line
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO, and diluted in culture medium)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), glutamate)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed primary RGCs or RGC-5 cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control group. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Prepare a solution of the oxidative stress-inducing agent (e.g., H₂O₂) in culture medium. Add this solution to the wells (except for the untreated control group) to achieve a final concentration known to induce RGC apoptosis.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Live/Dead Staining: Use a Calcein-AM/Ethidium homodimer-1 staining kit according to the manufacturer's instructions. Capture images using a fluorescence microscope and quantify the percentage of live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Protocol 2: In Vivo Evaluation of this compound in a Rodent Model of Optic Nerve Crush
Objective: To assess the neuroprotective effect of intravitreally administered this compound on retinal ganglion cell survival and function following optic nerve crush in a rodent model.
Materials:
-
Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic for the eye
-
Fine-tipped forceps (e.g., Dumont #5)
-
Surgical microscope
-
33-gauge Hamilton syringe
-
This compound solution (sterile, isotonic)
-
Vehicle solution (sterile, isotonic)
-
Fluorogold or other retrograde tracer
-
Electroretinography (ERG) system
-
Optical coherence tomography (OCT) system
-
Tissue fixation and processing reagents (e.g., 4% paraformaldehyde, sucrose solutions, OCT embedding medium)
-
Cryostat
-
Fluorescence microscope
Experimental Workflow:
Caption: In vivo experimental workflow.
Procedure:
-
Baseline Measurements: Perform baseline functional (ERG) and structural (OCT) assessments on all animals before any surgical intervention.
-
Anesthesia and Optic Nerve Crush: Anesthetize the animal. Under a surgical microscope, make a small incision in the conjunctiva to expose the optic nerve. Carefully crush the optic nerve for a defined period (e.g., 5 seconds) using fine-tipped forceps, taking care not to damage the ophthalmic artery.
-
Intravitreal Injection: Immediately following the optic nerve crush, perform an intravitreal injection of either this compound solution or vehicle into the vitreous cavity using a Hamilton syringe.
-
Post-operative Care: Apply topical antibiotic ointment to the eye and monitor the animal's recovery from anesthesia.
-
Functional and Structural Follow-up: At 1 and 2 weeks post-surgery, perform ERG and OCT to assess retinal function and structure, respectively.
-
Retrograde Labeling of RGCs: At approximately 12 days post-crush, apply a retrograde tracer (e.g., Fluorogold) to the superior colliculus to label surviving RGCs.
-
Tissue Collection and Histology: At 14 days post-crush, euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde, process for cryosectioning, and prepare retinal flat mounts.
-
Quantification of RGC Survival: Image the retinal flat mounts using a fluorescence microscope and count the number of Fluorogold-labeled RGCs in a standardized manner across all treatment groups.
-
Data Analysis: Compare the number of surviving RGCs, as well as the functional (ERG) and structural (OCT) parameters, between the this compound-treated group and the vehicle-treated group. Perform appropriate statistical analysis to determine the significance of any observed differences.
Disclaimer
The experimental protocols described above are intended as a starting point for research and have not been validated for use with this compound. Researchers should conduct their own optimization and validation studies. The information provided is based on existing knowledge of glucocorticoid receptor signaling and general methodologies in retinal research. The potential for adverse effects of glucocorticoid receptor blockade on retinal health, as suggested by some studies, should be carefully considered in the experimental design and interpretation of results.
References
- 1. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptors in the retina, Müller glia and the formation of Müller glia-derived progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid receptors in the retina, Müller glia and the formation of Müller glia-derived progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of glucocorticoid receptors in Müller glia is protective to retinal neurons and suppresses microglial reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Mifepristone Stability in Solution: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Mifepristone in solution. The following information is based on available scientific literature and is intended to aid in experimental design and troubleshooting.
Disclaimer: The information provided herein pertains to Mifepristone. No specific data was found for "Mifepristone methochloride" in the literature reviewed. It is assumed that the query refers to the widely studied compound, Mifepristone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Mifepristone in solution?
A1: Mifepristone's stability in solution is primarily influenced by pH and the presence of oxidizing agents. It is known to degrade under acidic, basic, and oxidative conditions.[1][2] It is relatively stable to thermal and photolytic stress.[1]
Q2: What are the known degradation products of Mifepristone?
A2: The main degradation products identified through forced degradation studies and metabolic studies are N-mono-demethylated mifepristone, N,N-di-demethylated mifepristone, and hydroxylated mifepristone.[3][4][5]
Q3: What are the recommended storage conditions for Mifepristone solutions?
A3: For short-term storage, solutions of Mifepristone in organic solvents like ethanol or DMSO should be stored at -20°C.[6] The stability of aqueous solutions is limited, and it is recommended to prepare them fresh.
Q4: Are there any known stabilizers for Mifepristone in solution?
A4: While the literature does not specify particular stabilizers for Mifepristone solutions, general strategies to enhance the stability of pharmaceuticals in solution can be applied. These include the use of buffers to maintain an optimal pH, antioxidants to prevent oxidative degradation, and chelating agents.[7] Formulation strategies such as creating nano-suspensions have also been shown to improve stability.[7][8]
Q5: How can I monitor the stability of my Mifepristone solution?
A5: A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most common and reliable way to monitor the stability of Mifepristone.[2][9] This method can separate the intact drug from its degradation products, allowing for accurate quantification of its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of Mifepristone concentration in an aqueous solution. | Unfavorable pH: Mifepristone degrades in both acidic and basic conditions. | Buffer the solution to a neutral or near-neutral pH. Conduct a pH stability profile to determine the optimal pH range for your specific application. |
| Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to degradation. | Prepare solutions using de-gassed solvents. Consider adding an antioxidant to the formulation. Store the solution under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unknown peaks in HPLC chromatogram during stability studies. | Formation of degradation products. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products. Use techniques like mass spectrometry (MS) for structural elucidation of the unknown peaks.[9] |
| Precipitation of Mifepristone from solution. | Poor solubility: Mifepristone is poorly soluble in water. | Use a co-solvent system (e.g., ethanol, DMSO) or consider formulation approaches like nano-suspensions or the use of cyclodextrins to enhance solubility.[10] |
| Inconsistent stability results between batches. | Variability in experimental conditions: Minor differences in pH, temperature, light exposure, or the quality of solvents and reagents can affect stability. | Standardize all experimental protocols. Ensure accurate and consistent preparation of all solutions and use high-purity solvents and reagents. |
Quantitative Data on Mifepristone Degradation
The following table summarizes the results from a forced degradation study on Mifepristone, providing an indication of its stability under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N Methanolic HCl | 3 hours | 70°C (reflux) | 12.5% |
| Base Hydrolysis | 0.5 N Methanolic NaOH | 5 hours | 70°C (reflux) | 15.2% |
| Oxidation | 6% H₂O₂ | 8 hours | Room Temperature | 10.8% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | No significant degradation |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Room Temperature | No significant degradation |
Data adapted from a stability-indicating RP-HPLC-PDA method development study.[1]
Experimental Protocols
Protocol for Forced Degradation Study of Mifepristone
This protocol outlines a general procedure for conducting forced degradation studies on a Mifepristone solution to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of Mifepristone and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 70°C for 3 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 N NaOH. Heat the mixture at 70°C for 5 hours. After cooling, neutralize the solution with 0.5 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 8 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
Visualizations
Caption: Workflow for Mifepristone stability testing.
Caption: Simplified degradation pathway of Mifepristone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. US20230085008A1 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]
- 7. WO2023033900A1 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]
- 8. US11878025B2 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]
- 9. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.info [ijpsr.info]
Technical Support Center: Mifepristone Methochloride in Experimental Buffers
For researchers, scientists, and drug development professionals, ensuring the stability and solubility of compounds in experimental buffers is paramount to obtaining reliable and reproducible results. Mifepristone, a potent antagonist of progesterone and glucocorticoid receptors, and its more water-soluble salt, Mifepristone methochloride, can present challenges with precipitation in aqueous solutions.[1][2] This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of Mifepristone and its salts can be attributed to several factors:
-
Low Aqueous Solubility: Mifepristone itself has very poor solubility in water and aqueous buffers.[2][3] While this compound is designed for increased water solubility, it can still precipitate under certain conditions.
-
pH-Dependent Solubility: The solubility of Mifepristone is highly dependent on the pH of the solution. It exhibits significantly higher solubility in acidic conditions (e.g., pH 1.2) where it can form a salt, and its solubility dramatically decreases as the pH increases.[4][5]
-
Buffer Composition: The type of buffer and its components can influence the solubility of the compound.
-
Concentration: Exceeding the solubility limit of the compound in a particular buffer system will inevitably lead to precipitation.
-
Temperature: Temperature can affect solubility, although this is generally a less common cause of sudden precipitation in standard laboratory conditions.
-
Improper Dissolution Technique: The method used to dissolve the compound is critical. Directly adding the powder to an aqueous buffer is a common cause of precipitation.
Q2: What is the recommended solvent for preparing a stock solution of Mifepristone?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of Mifepristone in an organic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for this purpose.[2] For instance, the solubility of mifepristone in DMSO is up to 40 mg/ml and in ethanol up to 20 mg/ml.[6]
Q3: How can I improve the solubility of Mifepristone in my aqueous experimental buffer?
A3: To improve solubility and avoid precipitation when preparing your working solution, follow this general principle: first dissolve the Mifepristone in an organic solvent like DMSO or DMF, and then slowly dilute this stock solution into your aqueous buffer with vigorous stirring.[2] A 1:4 solution of DMF to PBS (pH 7.2) has been reported to solubilize Mifepristone at approximately 0.2 mg/mL.[2]
Q4: Is there a difference in solubility between Mifepristone and this compound?
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon adding the compound to the buffer.
| Potential Cause | Solution |
| Direct addition to aqueous buffer | Always prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) first. |
| High concentration of the compound | Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. Perform a literature search for solubility data in your specific buffer or conduct preliminary solubility tests. |
| pH of the buffer | Mifepristone solubility is significantly higher at acidic pH.[4] If your experimental conditions allow, consider using a buffer with a lower pH. Be mindful that altering the pH may affect your biological system. |
Problem: Precipitate forms over time after preparing the solution.
| Potential Cause | Solution |
| Solution instability | Aqueous solutions of Mifepristone are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[2] If storage is necessary, store at -20°C and use within a short period. |
| Buffer saturation | The compound may be slowly coming out of solution as it reaches equilibrium. Try preparing a slightly more dilute solution. |
| Interaction with buffer components | In rare cases, components of the buffer may interact with the compound, leading to precipitation. If you suspect this, try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris-based buffer). |
Experimental Protocols
Protocol 1: Preparation of a Mifepristone Stock Solution
-
Weighing: Accurately weigh the desired amount of Mifepristone powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and ensure it is at the correct pH and temperature for your experiment.
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the Mifepristone stock solution dropwise to the buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent effects on your biological system.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for best results.
Quantitative Data Summary
The following table summarizes the available solubility data for Mifepristone. Note that specific quantitative data for this compound in various buffers is limited in publicly available literature. Researchers should use this data as a guideline and perform their own solubility tests for their specific experimental conditions.
| Compound | Solvent/Buffer | Solubility | Reference |
| Mifepristone | Ethanol | ~20 mg/mL | [2] |
| Mifepristone | DMSO | ~30 mg/mL | [2] |
| Mifepristone | DMF | ~30 mg/mL | [2] |
| Mifepristone | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Mifepristone | Water | Very low | [3][4] |
| Mifepristone | Acetate Buffer (pH 4.5) | Very low | [4] |
| Mifepristone | Phosphate Buffer (pH 6.8) | Very low | [4] |
| Mifepristone | 0.1 M HCl (pH 1.2) | High (forms a salt) | [4] |
Signaling Pathway Diagrams
Mifepristone functions as a competitive antagonist at both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][7][8][9][10][11][12][13] The following diagrams illustrate the simplified signaling pathways and the points of inhibition by Mifepristone.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US20230085008A1 - Pharmaceutical compositions of mifepristone - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Mifepristone - Wikipedia [en.wikipedia.org]
- 11. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mifepristone's Impact on Ocular Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of mifepristone on ocular cells. Please note that current research primarily focuses on mifepristone, and there is a lack of specific data regarding the ocular toxicity of mifepristone methochloride. The information provided here is based on existing studies of mifepristone.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of mifepristone in ocular cells?
A1: Mifepristone is known to act as a competitive antagonist for both progesterone and glucocorticoid receptors.[1][2] In ocular cells, its effects appear to be primarily mediated through the blockade of glucocorticoid receptors (GRα), which are essential for the survival of photoreceptor cells.[3][4] Studies on uveal melanoma (UM) cells suggest that mifepristone's anti-proliferative action may be independent of classical nuclear progesterone receptors and could involve glucocorticoid receptors as well as non-classical membrane progesterone receptors like PGRMC1 and PGRMC2.[5]
Q2: What are the observed effects of mifepristone on different ocular cell types?
A2: Current research has primarily focused on retinal cells and uveal melanoma.
-
Photoreceptor Cells: Mifepristone has been shown to induce apoptosis (cell death) in photoreceptors.[3][4] This is a critical consideration for any potential ophthalmic application.
-
Uveal Melanoma (UM) Cells: Mifepristone acts as a potent inhibitor of cell growth in various UM cell lines.[5]
-
Corneal and Other Ocular Cells: There is limited specific data on the direct toxicity of mifepristone to corneal, lens, or other ocular cell types. General ocular toxicity studies for new drugs are crucial and often involve assessing effects on the cornea, conjunctiva, and retina.[6][7]
Q3: Are there any clinical applications of mifepristone in ophthalmology?
A3: Mifepristone has been investigated for the treatment of chronic central serous chorioretinopathy (CCSC), a condition in which glucocorticoids are implicated.[8] Some favorable responses have been observed, but further research is needed to establish its safety and efficacy for this indication.[8]
Q4: What are the potential side effects of systemic mifepristone administration that could have ocular implications?
A4: Systemic administration of mifepristone can have a range of side effects, though direct ocular side effects are not commonly reported.[9][10] However, any systemic drug can potentially have ocular manifestations. It is important to monitor for any changes in vision or eye health during in vivo studies.
Troubleshooting Guides
Problem: High levels of photoreceptor cell death observed in vitro.
| Possible Cause | Troubleshooting Step |
| Glucocorticoid Receptor Antagonism | Mifepristone's primary mechanism in photoreceptors is the blockade of GRα, which is crucial for their survival.[3][4] This effect is expected. Consider using a lower concentration of mifepristone or a shorter exposure time to modulate the apoptotic response. |
| Inappropriate Cell Culture Conditions | Ensure that the culture medium contains the necessary supplements for photoreceptor survival. Review and optimize your cell culture protocol. |
| Off-target Effects | While the primary mechanism is known, off-target effects at high concentrations cannot be ruled out. Perform dose-response studies to identify the lowest effective concentration. |
Problem: Inconsistent anti-proliferative effects on uveal melanoma cells.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Different uveal melanoma cell lines may express varying levels of glucocorticoid and non-classical progesterone receptors.[5] Characterize the receptor expression profile of your cell line using techniques like qPCR or Western blotting. |
| Drug Stability | Ensure the mifepristone solution is properly prepared and stored to maintain its activity. Prepare fresh solutions for each experiment. |
| Assay Sensitivity | The chosen proliferation assay (e.g., MTT, BrdU) may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your findings. |
Data Presentation
Summary of Mifepristone Effects on Ocular Cells (Qualitative)
| Ocular Cell Type | Observed Effect | Key Molecular Changes | Reference |
| Photoreceptor Cells | Induction of Apoptosis | Depletion of Bcl-XL, Induction of Bcl-2, Cleaved Caspase-3, and Bax | [3][4][11] |
| Uveal Melanoma Cells | Inhibition of Cell Growth | Downregulation of NR3C1, PAQR8, PGRMC1, PGRMC2 mRNA | [5] |
Note: Quantitative data from multiple studies with varying experimental conditions is not available for a direct comparative table.
Experimental Protocols
Key Experiment: Assessing Photoreceptor Apoptosis
Objective: To determine the apoptotic effect of mifepristone on photoreceptor cells.
Methodology:
-
Cell Culture: Use a primary photoreceptor cell culture or a relevant cell line.
-
Treatment: Expose the cells to varying concentrations of mifepristone (e.g., 4, 10, 30 mg/kg in vivo equivalent) and a vehicle control for a defined period (e.g., 6, 24, 48 hours).[3]
-
Apoptosis Assays:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.[4][11]
-
Western Blotting: To quantify the expression levels of pro-apoptotic (Bax, Cleaved Caspase-3) and anti-apoptotic (Bcl-XL, Bcl-2) proteins.[3][4]
-
Immunohistochemistry: To visualize the localization of apoptotic markers within the retinal layers in tissue sections.[3][4]
-
Visualizations
Signaling Pathway of Mifepristone-Induced Photoreceptor Apoptosis
Caption: Mifepristone blocks glucocorticoid receptors, leading to photoreceptor apoptosis.
Experimental Workflow for Ocular Toxicity Assessment
Caption: A general workflow for assessing the ocular toxicity of a compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mifepristone, a blocker of glucocorticoid receptors, promotes photoreceptor death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. biomere.com [biomere.com]
- 7. biomere.com [biomere.com]
- 8. Oral mifepristone for chronic central serous chorioretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifeprex (Mifepristone (RU486)): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Mifepristone Side Effects: Common, Severe, Long Term [drugs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Mifepristone Methochloride vs. Dexamethasone: A Comparative Analysis in the Management of Ocular Inflammation
In the landscape of ocular inflammation treatment, corticosteroids like dexamethasone are the cornerstone of therapy due to their potent anti-inflammatory effects. However, their use is often complicated by significant side effects, most notably steroid-induced glaucoma. This has spurred research into alternative therapeutic strategies, including the use of glucocorticoid receptor (GR) antagonists like mifepristone methochloride. This guide provides a detailed, data-driven comparison of this compound and dexamethasone, focusing on their mechanisms of action, efficacy, and the experimental basis for their use in ocular inflammation.
Mechanism of Action: A Tale of Two Glucocorticoid Receptor Ligands
Dexamethasone is a potent synthetic glucocorticoid that functions as a GR agonist. Its anti-inflammatory effects are primarily mediated through the genomic pathway, where it binds to the cytoplasmic GR, leading to the translocation of the complex into the nucleus. Once in the nucleus, the GR-dexamethasone complex can either upregulate the expression of anti-inflammatory genes (transactivation) or repress the expression of pro-inflammatory genes (transrepression).
Conversely, mifepristone and its derivatives, such as this compound, are GR antagonists. They competitively bind to the GR, preventing the conformational changes necessary for the receptor to effectively interact with DNA and modulate gene expression. This antagonistic action can block the effects of endogenous cortisol and synthetic glucocorticoids like dexamethasone.
Figure 1. Opposing actions of Dexamethasone and Mifepristone on the GR pathway.
Comparative Efficacy in Ocular Models
Direct comparisons of the anti-inflammatory properties of this compound and dexamethasone are primarily situated in the context of dexamethasone-induced ocular hypertension. Mifepristone is often studied for its ability to counteract the side effects of dexamethasone rather than as a primary anti-inflammatory agent itself.
Table 1: Comparative Effects on Intraocular Pressure (IOP)
| Compound | Mechanism | Effect on IOP in Steroid-Induced Models | Key Findings | Reference |
|---|---|---|---|---|
| Dexamethasone | GR Agonist | Increases IOP | Upregulates fibronectin and other extracellular matrix proteins in the trabecular meshwork, impeding aqueous humor outflow. |
| Mifepristone | GR Antagonist | Decreases or normalizes IOP | Blocks the dexamethasone-induced changes in the trabecular meshwork, restoring normal aqueous humor outflow. | |
While mifepristone itself is not a classical anti-inflammatory drug, its utility lies in mitigating the adverse effects of potent glucocorticoids. This allows for the potential of a combined therapeutic approach where dexamethasone provides the anti-inflammatory action and mifepristone protects against IOP elevation.
Experimental Protocols
The following outlines a typical experimental workflow for evaluating the effects of these compounds on the trabecular meshwork, a key tissue in the regulation of IOP.
Experimental Model: Perfused Human Anterior Segment Organ Culture
This ex vivo model allows for the study of the trabecular meshwork in a physiologically relevant environment.
-
Tissue Preparation: Human donor eyes are obtained, and the anterior segment is dissected to include the cornea, trabecular meshwork, and scleral spur.
-
Perfusion Culture: The anterior segments are placed in a perfusion system and cultured with DMEM containing appropriate supplements. The tissue is allowed to equilibrate for several days, and baseline IOP is established.
-
Drug Treatment: The cultures are then perfused with media containing:
-
Vehicle control
-
Dexamethasone (e.g., 100 nM) to induce an ocular hypertensive phenotype.
-
Mifepristone (e.g., 1 µM) alone.
-
Dexamethasone and Mifepristone in combination.
-
-
IOP Measurement: Intraocular pressure is monitored daily using a pressure transducer.
-
Biochemical Analysis: At the end of the experiment, tissues are harvested for analysis of extracellular matrix protein expression (e.g., fibronectin, collagen) via Western blot or immunohistochemistry.
Figure 2. Workflow for ex vivo anterior segment perfusion culture experiments.
Summary and Future Directions
The comparison between this compound and dexamethasone is not one of direct competition as anti-inflammatory agents. Dexamethasone is a potent immunosuppressant, while mifepristone acts as a blocker of glucocorticoid action.
-
Dexamethasone remains a first-line treatment for severe ocular inflammation due to its strong and rapid effects on downregulating inflammatory pathways.
-
This compound shows significant promise as an adjunctive therapy to mitigate the dangerous side effect of steroid-induced ocular hypertension. Its role is primarily that of a "protector" for the trabecular meshwork.
Future research should focus on optimizing combination therapies and exploring the potential of locally delivered GR antagonists to provide a safer profile for long-term glucocorticoid treatment in chronic ocular inflammatory diseases. The development of "dissociated" glucocorticoids that retain anti-inflammatory properties without the side-effect-inducing transactivation of genes also represents a promising avenue of investigation.
A Comparative Efficacy Analysis: Mifepristone, Metapristone, and Onapristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Mifepristone, a well-established progesterone and glucocorticoid receptor antagonist, with its primary metabolite, Metapristone, and a closely related synthetic derivative, Onapristone. The following sections present quantitative data on their receptor binding affinities, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to the Compounds
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent competitive antagonist at both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its primary clinical applications are in medical termination of pregnancy and in managing hyperglycemia in patients with Cushing's syndrome.[3][4]
Metapristone (RU-42633) is the principal and biologically active metabolite of Mifepristone.[5] It is formed in the liver through demethylation, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[5] Metapristone also exhibits affinity for both the progesterone and glucocorticoid receptors.[5]
Onapristone (ZK 98299) is another synthetic steroidal antiprogestin. It is characterized as a "pure" progesterone receptor antagonist, meaning it displays high specificity for the PR with significantly reduced affinity for the glucocorticoid receptor compared to Mifepristone.[6] This selectivity has been a key focus of research to potentially minimize the side effects associated with glucocorticoid receptor antagonism.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the receptor binding affinities of Mifepristone, Metapristone, and Onapristone. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Parameter | Value (nM) | Species | Reference |
| Mifepristone | Progesterone Receptor (PR) | Ki | 1.1 | Human | [7] |
| Progesterone Receptor (PR) | IC50 | 0.2 | In vitro assay | [8] | |
| Glucocorticoid Receptor (GR) | IC50 | 2.6 | In vitro assay | [8] | |
| Metapristone | Progesterone Receptor (PR) | RBA vs. Mifepristone | 21% | Human | [5] |
| Glucocorticoid Receptor (GR) | RBA vs. Mifepristone | 61% | Human | [5] | |
| Onapristone | Progesterone Receptor (PR) | Kd | 11.6 | Human Endometrium | [8] |
| Progesterone Receptor (PR) | Kd | 11.9 | Human Myometrium | [8] | |
| Glucocorticoid Receptor (GR) | Ki | 42 | Human | [9] | |
| Glucocorticoid Receptor (GR) | IC50 | 27 | Human | [9] |
RBA: Relative Binding Affinity Ki: Inhibition Constant IC50: Half-maximal Inhibitory Concentration Kd: Dissociation Constant
Signaling Pathways and Experimental Workflows
To visually represent the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Mifepristone and its derivatives.
Competitive Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors
This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Receptor Source: Human cell lines expressing the progesterone or glucocorticoid receptor (e.g., T47D cells for PR, A549 cells for GR), or purified recombinant human receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-promegestone (R5020) for PR, [3H]-dexamethasone for GR).
-
Test Compounds: Mifepristone, Metapristone, Onapristone, and a reference compound (e.g., unlabeled progesterone or dexamethasone).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the free radioligand.
2. Procedure:
-
Receptor Preparation: Prepare a cell lysate or membrane fraction containing the target receptor. The protein concentration of the preparation is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound. A control group with no test compound is included to measure total binding, and another control with a high concentration of the unlabeled reference compound is used to determine non-specific binding.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. The filters will trap the receptor-bound radioligand, while the free radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay for Receptor Activity
This assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
1. Materials:
-
Reporter Cell Line: A human cell line (e.g., HeLa or HEK293) co-transfected with a plasmid expressing the full-length human progesterone or glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.
-
Cell Culture Medium: Appropriate medium for the reporter cell line, supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: Mifepristone, Metapristone, Onapristone.
-
Agonist: A known agonist for the target receptor (e.g., progesterone for PR, dexamethasone for GR).
-
Luciferase Assay Reagent: A substrate for the luciferase enzyme that produces a luminescent signal.
2. Procedure:
-
Cell Plating: Seed the reporter cells in a multi-well plate and allow them to attach and grow overnight.
-
Treatment: Treat the cells with varying concentrations of the test compounds in the presence or absence of a fixed concentration of the agonist.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescent signal using a luminometer.
3. Data Analysis:
-
For antagonist activity, plot the luciferase activity as a function of the logarithm of the test compound concentration in the presence of the agonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.
Conclusion
The comparative data reveal distinct efficacy profiles for Mifepristone, Metapristone, and Onapristone. Mifepristone demonstrates high affinity for both the progesterone and glucocorticoid receptors. Its primary metabolite, Metapristone, retains a significant portion of this binding affinity, particularly for the glucocorticoid receptor, suggesting it contributes to the overall pharmacological effect of Mifepristone. In contrast, Onapristone exhibits a more selective profile with a clear preference for the progesterone receptor and substantially lower affinity for the glucocorticoid receptor. This selectivity may offer therapeutic advantages in applications where glucocorticoid receptor antagonism is an undesirable off-target effect. The choice of compound for specific research or therapeutic development will depend on the desired balance of progesterone and glucocorticoid receptor modulation.
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cushing's syndrome - Wikipedia [en.wikipedia.org]
- 5. Metapristone - Wikipedia [en.wikipedia.org]
- 6. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
Mifepristone Methochloride: A Research Tool Under the Microscope
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount to achieving accurate and reproducible results. Mifepristone, a well-established synthetic steroid, is widely recognized for its potent antagonist activity at progesterone and glucocorticoid receptors. This guide provides a comprehensive validation of a key derivative, Mifepristone Methochloride, as a research tool, comparing its performance with the parent compound and outlining its utility in various experimental settings.
This compound is a water-soluble derivative of mifepristone, designed to enhance its applicability in aqueous research environments. Like its parent compound, it functions as a competitive antagonist of both progesterone and glucocorticoid receptors, making it a valuable tool for studying the signaling pathways and physiological roles of these crucial hormone receptors.
At a Glance: this compound vs. Mifepristone
| Property | This compound | Mifepristone | References |
| Primary Function | Progesterone and Glucocorticoid Receptor Antagonist | Progesterone and Glucocorticoid Receptor Antagonist | [1] |
| Water Solubility | Water-soluble | Poorly soluble in water | [2] |
| Receptor Binding Affinity (Ki) | Data not available | Progesterone Receptor: 0.64 nM, Glucocorticoid Receptor: 0.1 nM, Androgen Receptor: 0.65 nM | [3] |
| Primary Research Applications | Potential for ophthalmology and in vitro studies requiring aqueous solutions | Broadly used in reproductive biology, endocrinology, and cancer research | [4] |
In-Depth Comparison: Performance and Applications
Mifepristone has a well-documented high binding affinity for the progesterone receptor, being more than twice that of progesterone itself, and for the glucocorticoid receptor, with an affinity more than three times that of dexamethasone.[5] This potent and selective antagonism has made mifepristone an invaluable tool for elucidating the complex roles of these receptors in various physiological and pathological processes.
Signaling Pathways and Experimental Workflows
The antagonism of progesterone and glucocorticoid receptors by mifepristone and its methochloride derivative impacts a multitude of downstream signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments using these research tools.
Progesterone Receptor Antagonism
Glucocorticoid Receptor Antagonism
Experimental Protocols
The following are generalized protocols for the use of mifepristone in research. Due to its enhanced water solubility, this compound can be directly dissolved in aqueous buffers for in vitro assays, which should be noted as a key difference in protocol design.
In Vitro Cell-Based Assay: Inhibition of Progesterone-Induced Gene Expression
Objective: To determine the inhibitory effect of mifepristone on progesterone-induced gene expression in a cell line expressing the progesterone receptor (e.g., T47D breast cancer cells).
Methodology:
-
Cell Culture: Culture T47D cells in appropriate media until they reach 70-80% confluency.
-
Hormone Deprivation: For 24 hours prior to treatment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum to reduce background hormonal effects.
-
Treatment: Treat the cells with varying concentrations of mifepristone (or this compound dissolved in media) for 1 hour.
-
Progesterone Stimulation: Add a fixed concentration of progesterone to the media and incubate for an additional 24 hours.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of a known progesterone-responsive gene (e.g., SGK1).
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene and compare the levels between different treatment groups.
In Vivo Animal Model: Antagonism of Glucocorticoid Effects
Objective: To assess the ability of mifepristone to block the effects of a glucocorticoid agonist (e.g., dexamethasone) in a rodent model.
Methodology:
-
Animal Acclimation: Acclimate male rats to the housing conditions for at least one week.
-
Treatment Groups: Divide the animals into four groups: Vehicle control, Dexamethasone only, Mifepristone only, and Mifepristone + Dexamethasone.
-
Drug Administration: Administer mifepristone (or vehicle) via oral gavage or subcutaneous injection. After a predetermined time (e.g., 1 hour), administer dexamethasone (or vehicle) via intraperitoneal injection.
-
Sample Collection: At a specified time point after dexamethasone administration, collect blood samples to measure corticosterone levels (as an indicator of HPA axis feedback) and collect tissues (e.g., liver, thymus) for analysis of glucocorticoid-responsive gene expression or histological changes.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of mifepristone on dexamethasone-induced changes.
Conclusion
This compound presents a valuable alternative to mifepristone for researchers, particularly for in vitro studies where aqueous solubility is a critical factor. While direct comparative quantitative data on its performance is still emerging, its shared mechanism of action with the well-characterized mifepristone provides a strong foundation for its use as a potent and selective progesterone and glucocorticoid receptor antagonist. The experimental protocols provided herein can be adapted for the use of this compound, with the key advantage of simplified preparation in aqueous solutions. As with any research tool, careful validation and optimization are recommended for specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone - Wikipedia [en.wikipedia.org]
Mifepristone Methochloride: A Comparative Analysis of Glucocorticoid Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mifepristone methochloride's specificity for the glucocorticoid receptor (GR) against its parent compound, mifepristone, and other alternative GR modulators. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate compounds for their studies.
Overview of Glucocorticoid Receptor Modulation
The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and immune function.[1] Modulation of GR activity is a key therapeutic strategy for a variety of inflammatory and autoimmune diseases. However, the clinical utility of non-selective GR agonists is often limited by significant side effects. This has driven the development of selective glucocorticoid receptor modulators (SGRMs) that aim to dissociate the desired anti-inflammatory effects from the adverse metabolic effects.[2]
Mifepristone (also known as RU486) is a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor.[3][4] Its high affinity for both receptors makes it a valuable research tool but can also lead to off-target effects in a clinical setting. This compound, a water-soluble quaternary ammonium salt of mifepristone, was developed to enhance its ocular penetration and also acts as an antagonist at both peripheral glucocorticoid and progesterone receptors.
Comparative Binding Affinity
The specificity of a compound for its target receptor is a critical determinant of its pharmacological profile. The following table summarizes the in vitro binding affinities (IC50 and Ki values) of mifepristone, and other relevant compounds for the glucocorticoid and progesterone receptors.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Reference |
| Mifepristone | Glucocorticoid Receptor (GR) | 2.6 | 1.2 | [5][6] |
| Progesterone Receptor (PR) | 0.2 | - | [5] | |
| This compound | Glucocorticoid Receptor (GR) | Data not available | Data not available | |
| Progesterone Receptor (PR) | Data not available | Data not available | ||
| Ulipristal Acetate | Glucocorticoid Receptor (GR) | ~1000 (significantly lower affinity than mifepristone) | Data not available | [7][8] |
| Progesterone Receptor (PR) | 0.2 | Data not available | [9] | |
| CORT 118335 (Miricorilant) | Glucocorticoid Receptor (GR) | Data not available | Data not available | |
| Progesterone Receptor (PR) | Data not available | Data not available |
Note: Specific binding affinity data (IC50, Ki) for this compound and CORT 118335 were not publicly available in the reviewed literature. It is generally assumed that the binding profile of this compound is comparable to that of mifepristone.
Glucocorticoid Receptor Signaling Pathway
The binding of a ligand to the glucocorticoid receptor initiates a cascade of events that ultimately leads to changes in gene expression. The following diagram illustrates the canonical GR signaling pathway.
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This protocol describes a standard method for determining the binding affinity of a test compound for the glucocorticoid receptor using a competitive radioligand binding assay.
Objective: To determine the IC50 and subsequently the Ki of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Commercially available purified human recombinant glucocorticoid receptor or cell lysates from cells overexpressing GR.
-
Radioligand: [3H]-Dexamethasone (a high-affinity GR agonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity GR ligand (e.g., unlabeled dexamethasone).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution at a fixed concentration (typically at or below its Kd for the receptor).
-
Prepare the receptor solution.
-
-
Incubation:
-
In a multi-well plate, add the assay buffer, the radioligand solution, and the test compound dilutions.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled GR ligand.
-
Initiate the binding reaction by adding the receptor preparation to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This traps the receptor-ligand complexes on the filter while unbound ligand passes through.
-
-
Washing:
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Miricorilant - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. miricorilant | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulipristal acetate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
cross-reactivity of Mifepristone methochloride with other steroid receptors
For Researchers, Scientists, and Drug Development Professionals
Mifepristone (RU-486) is a synthetic steroid known for its potent antagonist effects on the progesterone receptor, leading to its widespread use in medical termination of pregnancy. However, its pharmacological profile extends beyond the progesterone receptor, exhibiting significant cross-reactivity with other members of the steroid receptor family. This guide provides a comprehensive comparison of Mifepristone's interaction with the progesterone receptor (PR), glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR), supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Mifepristone
Mifepristone exhibits the highest affinity for the progesterone and glucocorticoid receptors, with significantly lower affinity for the androgen receptor and negligible interaction with the mineralocorticoid receptor.[1] The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values of Mifepristone for each receptor, providing a quantitative comparison of its binding potency.
| Receptor | Ligand | IC50 (nM) | Ki (nM) | Reference |
| Progesterone Receptor (PR) | Mifepristone | 0.025 - 0.2 | 1.1 | [1][2][3][4] |
| Glucocorticoid Receptor (GR) | Mifepristone | 1.6 - 2.6 | 1.2 | [1][2][5][6] |
| Androgen Receptor (AR) | Mifepristone | 10 | - | [1] |
| Mineralocorticoid Receptor (MR) | Mifepristone | No significant binding | - | [1] |
Steroid Receptor Signaling Pathways
The cellular effects of steroid hormones are mediated by their respective receptors, which are ligand-activated transcription factors. The general mechanism involves the binding of the hormone to its receptor in the cytoplasm, followed by translocation of the hormone-receptor complex to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) to regulate gene expression. Mifepristone, as an antagonist, binds to these receptors but fails to induce the conformational changes necessary for full transcriptional activation, thereby blocking the effects of the endogenous hormones.
Progesterone Receptor (PR) Signaling
Progesterone, upon binding to PR, induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting coactivator proteins and initiating the transcription of target genes involved in processes like uterine receptivity and maintenance of pregnancy. Mifepristone competitively binds to PR, preventing the binding of progesterone and blocking this signaling cascade.
Caption: Progesterone Receptor (PR) Signaling Pathway.
Glucocorticoid Receptor (GR) Signaling
Glucocorticoids, such as cortisol, bind to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding triggers the dissociation of HSPs, allowing the GR to dimerize and translocate to the nucleus. The GR dimer then binds to glucocorticoid response elements (GREs) to regulate the transcription of genes involved in metabolism, inflammation, and immune responses.[7][8] Mifepristone's high affinity for GR allows it to act as a potent antagonist, blocking the effects of endogenous glucocorticoids.[9]
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Androgen Receptor (AR) Signaling
Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change, dissociation from HSPs, dimerization, and nuclear translocation. The AR dimer then binds to androgen response elements (AREs) to regulate the expression of genes crucial for male sexual development and function. Mifepristone acts as a weak antagonist at the AR, with a significantly lower affinity compared to its interaction with PR and GR.[1][10]
Caption: Androgen Receptor (AR) Signaling Pathway.
Mineralocorticoid Receptor (MR) Signaling
Mineralocorticoids, primarily aldosterone, bind to the MR, leading to its activation, nuclear translocation, and binding to mineralocorticoid response elements (MREs). This pathway is crucial for regulating electrolyte and water balance. Studies have consistently shown that Mifepristone has no significant binding affinity for the MR, and therefore does not interfere with this signaling pathway.[1]
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cross-reactivity of compounds like Mifepristone with steroid receptors.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Methodology:
-
Receptor Preparation: Prepare a source of the target steroid receptor. This can be from cell lysates of cell lines overexpressing the receptor or from purified receptor protein.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).
-
Competition: To parallel wells, add increasing concentrations of the unlabeled test compound (Mifepristone).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Steroid Receptor Transactivation Assay
This cell-based functional assay measures the ability of a compound to either activate (agonist) or block (antagonist) the transcriptional activity of a specific steroid receptor.
Experimental Workflow:
Caption: Steroid Receptor Transactivation Assay Workflow.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) that has low or no endogenous expression of the target receptor. Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., PR, GR, AR, or MR).
-
A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple copies of the specific hormone response element (HRE) for that receptor.
-
-
Treatment: After transfection, treat the cells with:
-
For agonist testing: Increasing concentrations of the test compound.
-
For antagonist testing: A fixed concentration of a known agonist for the receptor, along with increasing concentrations of the test compound (Mifepristone).
-
-
Incubation: Incubate the treated cells for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis:
-
For agonist activity, plot the reporter activity against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist-induced reporter activity against the concentration of the test compound to determine the IC50 value.
-
Conclusion
Mifepristone is a potent antagonist of the progesterone and glucocorticoid receptors, a weak antagonist of the androgen receptor, and has no significant interaction with the mineralocorticoid receptor. This cross-reactivity profile is crucial for understanding its full range of physiological effects and for the development of more selective steroid receptor modulators. The experimental protocols outlined in this guide provide a framework for the continued investigation of the interaction of novel compounds with the steroid receptor family.
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Water-Soluble Mifepristone Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of water-soluble analogs of Mifepristone, a potent progesterone and glucocorticoid receptor antagonist. The notoriously low water solubility of Mifepristone presents a significant hurdle in its clinical application and parenteral formulation development. To address this, researchers have explored the synthesis of more water-soluble derivatives. This document offers a detailed comparison of these analogs, focusing on their synthesis, solubility, and biological activity, supported by available experimental data. This information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Mifepristone's utility is hampered by its poor aqueous solubility (approximately 0.005 mg/mL). This guide focuses on two identified water-soluble analogs, RU 39973 and RU 52562 (Mifepristone hemisuccinate) , for which limited data is available in the public domain. While detailed comparative studies with extensive experimental data are scarce, this guide synthesizes the available information to provide a foundational comparison. The primary strategy to enhance water solubility involves the esterification of the hydroxyl group at the C-17 position of the mifepristone molecule.
Comparative Data
| Parameter | Mifepristone (RU-486) | RU 39973 | RU 52562 (Mifepristone Hemisuccinate) |
| Water Solubility | Poorly soluble in water[1] | Water-soluble[2] | Water-soluble[2] |
| Modification Strategy | N/A | Information not publicly available | Esterification of the C-17 hydroxyl group with succinic anhydride |
| Receptor Binding Profile | High affinity for progesterone and glucocorticoid receptors | Information not publicly available | Expected to act as a prodrug, releasing Mifepristone in vivo |
| Biological Activity | Potent antiprogestational and antiglucocorticoid activity | Information not publicly available | Designed to have similar in vivo activity to Mifepristone after hydrolysis |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of RU 39973 and RU 52562 are not extensively reported in publicly accessible literature. However, a general methodology for the synthesis of steroid hemisuccinates can be described.
General Synthesis of Mifepristone Hemisuccinate (RU 52562)
This protocol is a generalized procedure based on standard esterification methods for steroids.
Objective: To synthesize a water-soluble hemisuccinate ester of Mifepristone.
Materials:
-
Mifepristone
-
Succinic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve Mifepristone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add succinic anhydride and a base (e.g., pyridine) to the solution. The base acts as a catalyst and scavenges the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete (monitored by techniques like Thin Layer Chromatography).
-
Workup: Quench the reaction and neutralize the excess base, typically with a dilute acid wash. Extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Solubility Testing: The water solubility of the synthesized analog would be determined by adding a known amount of the compound to a specific volume of water and measuring the concentration of the dissolved substance, often using High-Performance Liquid Chromatography (HPLC).
Signaling Pathways of Mifepristone
Mifepristone exerts its biological effects by competitively blocking the progesterone and glucocorticoid receptors, thereby interfering with their downstream signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of its analogs.
Caption: Mifepristone's mechanism of action.
Experimental Workflow for Analog Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a novel water-soluble Mifepristone analog.
Caption: Workflow for water-soluble analog evaluation.
Logical Relationship of Prodrug Activation
Water-soluble ester analogs of Mifepristone are designed as prodrugs. The following diagram illustrates the logical relationship of their activation in vivo.
Caption: Prodrug activation of water-soluble analogs.
Conclusion
The development of water-soluble analogs of Mifepristone, such as RU 39973 and RU 52562, represents a critical step towards overcoming the formulation challenges associated with the parent compound. While the publicly available data on these specific analogs is limited, the strategic approach of creating ester prodrugs is a well-established method for enhancing the water solubility of lipophilic drugs. Further research and publication of detailed comparative studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these promising compounds. This guide serves as a starting point for researchers in the field, highlighting the current state of knowledge and the path forward for the development of more effective and versatile progesterone and glucocorticoid receptor modulators.
References
A Comparative Guide to the Off-Target Effects of Mifepristone Methochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of Mifepristone, the active compound in Mifepristone methochloride, with its alternative, Ulipristal Acetate. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid primarily known for its potent antagonism of the progesterone receptor (PR), making it effective for medical termination of pregnancy and management of Cushing's syndrome.[1] However, like many small molecules, its therapeutic action is accompanied by interactions with unintended biological targets. These "off-target" effects are critical to understand as they can lead to unexpected side effects or, in some cases, new therapeutic applications.
This guide focuses on the primary off-target interactions of Mifepristone, chiefly its activity at the glucocorticoid receptor (GR).[1][2] We compare its off-target profile with Ulipristal Acetate (UPA), a selective progesterone receptor modulator (SPRM), to provide a clearer perspective on their relative selectivity and potential clinical implications.
Comparative Off-Target Profile: Mifepristone vs. Ulipristal Acetate
Mifepristone's off-target effects are predominantly linked to its strong binding to the glucocorticoid receptor. Ulipristal Acetate, while also a progesterone receptor modulator, exhibits a different selectivity profile.
-
Mifepristone : Functions as a pure, competitive antagonist at the progesterone receptor.[3] Its most significant off-target effect is potent antagonism of the glucocorticoid receptor, which is leveraged therapeutically for Cushing's syndrome but is an off-target effect in its gynecological applications.[1][2] It also possesses weak antiandrogenic properties.[4][5]
-
Ulipristal Acetate (UPA) : As an SPRM, it can exert both partial agonist and antagonist effects at the progesterone receptor.[4][6][7][8][9] While it also binds to the glucocorticoid receptor, its antagonist activity at this site is significantly lower than that of Mifepristone.[6][9][10] Its affinity for the androgen receptor is weak, and it has negligible interaction with estrogen and mineralocorticoid receptors.[4][7][11]
Data Presentation: Receptor Binding & Activity Comparison
The following table summarizes the known on-target and off-target activities of Mifepristone and Ulipristal Acetate.
| Target Receptor | Mifepristone Activity | Ulipristal Acetate Activity | Key Findings |
| Progesterone Receptor (PR) | Potent Antagonist (+++) | Selective Modulator (Partial Agonist/Antagonist) (+++) | Both compounds bind with high affinity to the PR. Mifepristone acts as a pure antagonist, while UPA's activity is context-dependent.[3][6] |
| Glucocorticoid Receptor (GR) | Potent Antagonist (+++) | Weak Antagonist (+) | Mifepristone's antiglucocorticoid activity is a major off-target effect.[1][10] UPA has a significantly lower binding affinity and antagonist activity at the GR, suggesting greater selectivity.[6][9][10] |
| Androgen Receptor (AR) | Weak Antagonist (+) | Weak Antagonist (+) | Both compounds exhibit weak binding and antagonist activity at the AR.[4][5][12] |
| Estrogen Receptor (ER) | Negligible Activity (-) | Negligible Activity (-) | Pre-clinical studies show negligible affinity for the ER for UPA.[7][11] Mifepristone also has minimal interaction.[13] |
| Mineralocorticoid Receptor (MR) | Negligible Activity (-) | Negligible Activity (-) | Pre-clinical studies show negligible affinity for the MR for UPA.[7][11] |
Experimental Protocols
Assessing the off-target profile of a compound requires a combination of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Receptor Binding Assay
This biochemical assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To quantify the binding affinity (Ki) of Mifepristone and Ulipristal Acetate for the Progesterone (PR), Glucocorticoid (GR), and Androgen (AR) receptors.
Methodology:
-
Receptor Preparation:
-
Prepare a source of the target receptor. This can be a tissue homogenate from an organ known to express the receptor (e.g., uterus for PR) or a cell lysate from a cell line overexpressing the recombinant human receptor.
-
Quantify the total protein concentration in the preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well microplate, add a constant amount of the receptor preparation to each well.
-
Add a constant concentration of a specific high-affinity radioligand (e.g., [³H]-dexamethasone for GR). The concentration is typically set near the ligand's dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled test compound (Mifepristone or Ulipristal Acetate) across a series of wells. Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-ligand complexes.[14]
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Luciferase Reporter Gene Assay
This functional assay measures the ability of a compound to either activate (agonist) or block (antagonist) a specific receptor-mediated signaling pathway within a living cell.
Objective: To determine the functional antagonist activity of Mifepristone and Ulipristal Acetate on the glucocorticoid receptor (GR) signaling pathway.
Methodology:
-
Cell Line and Reporter Construct:
-
Use a human cell line that endogenously expresses the target receptor (e.g., HepG2 or UtLM cells for GR).[10]
-
The cell line must be stably transfected with a luciferase reporter construct. This construct contains a promoter with multiple copies of a hormone response element (e.g., a Glucocorticoid Response Element, GRE) that drives the expression of the firefly luciferase gene.[15][16][17]
-
-
Cell Culture and Plating:
-
Culture the reporter cells in the recommended growth medium. Before the assay, switch to a medium containing charcoal-stripped serum to remove endogenous steroid hormones.
-
Seed the cells into a 96-well, white, clear-bottom assay plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (Mifepristone, Ulipristal Acetate).
-
Treat the cells with the test compounds across a range of concentrations.
-
After a short pre-incubation period (e.g., 30-60 minutes), add a constant concentration of a known GR agonist (e.g., dexamethasone) to all wells (except for the vehicle control). The agonist concentration should be one that elicits a submaximal response (e.g., the EC80).
-
Include controls: vehicle only (basal activity), agonist only (maximal stimulated activity), and a known antagonist as a positive control.
-
-
Incubation:
-
Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and luciferase protein expression.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells.
-
Add a luciferase cell lysis buffer to each well and incubate briefly to lyse the cells and release the luciferase enzyme.
-
Add the luciferase substrate to each well. The luciferase enzyme will catalyze a reaction that produces light (luminescence).
-
Immediately measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (vehicle control).
-
Plot the luminescence signal against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced signal by 50%.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: On- and Off-Target Signaling of Mifepristone and Ulipristal Acetate.
Experimental Workflow Diagram
Caption: General Workflow for Assessing Off-Target Effects of a Drug Candidate.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. dovepress.com [dovepress.com]
- 4. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 5. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicalsciencejournal.com [medicalsciencejournal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
